4-(Benzyloxy)-3-bromo-5-fluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-fluoro-4-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHGNLNSKCOJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681479 | |
| Record name | 4-(Benzyloxy)-3-bromo-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-01-1 | |
| Record name | 4-(Benzyloxy)-3-bromo-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-(Benzyloxy)-3-bromo-5-fluoroaniline
CAS Number: 1215206-01-1
This technical guide provides a comprehensive overview of 4-(Benzyloxy)-3-bromo-5-fluoroaniline, a key intermediate in the development of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, physicochemical properties, and its role as a precursor in the creation of potent kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. This data is essential for its application in synthetic chemistry and drug design.
| Property | Value | Reference |
| CAS Number | 1215206-01-1 | [1] |
| Molecular Formula | C₁₃H₁₁BrFNO | |
| Molecular Weight | 296.14 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Purity | Typically ≥98% |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that is crucial for its use as a building block in the pharmaceutical industry. The following is a detailed experimental protocol adapted from established synthetic routes.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromo-5-fluoroaniline
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromo-5-fluoroaniline in DMF.
-
Addition of Reagents: Add potassium carbonate to the solution, followed by the dropwise addition of benzyl bromide at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 60°C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted multiple times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Characterization Data:
While specific spectral data was not available in the searched literature, standard characterization would include:
-
¹H NMR: To confirm the presence of aromatic and benzylic protons.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.
-
Infrared (IR) Spectroscopy: To identify functional groups such as the amine (N-H) and ether (C-O) bonds.
Application in Drug Development: A Precursor to Kinase Inhibitors
This compound is a critical intermediate in the synthesis of a novel class of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
The aniline functional group of this molecule serves as a key attachment point for building more complex molecules that can bind to the ATP-binding pocket of specific kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that promote cell proliferation and survival.
Logical Workflow: From Intermediate to Kinase Inhibitor
The following diagram illustrates the logical progression from the starting intermediate to a final kinase inhibitor drug candidate.
Caption: Synthetic and developmental workflow for a kinase inhibitor.
Signaling Pathway Inhibition
Kinase inhibitors developed from this compound can target various signaling pathways implicated in cancer. A generalized representation of a targeted kinase signaling pathway is shown below.
Caption: Inhibition of a generic kinase signaling pathway.
References
Synthesis of 4-(Benzyloxy)-3-bromo-5-fluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 4-(Benzyloxy)-3-bromo-5-fluoroaniline, a valuable substituted aniline derivative for pharmaceutical and materials science research. The synthesis is predicated on the regioselective bromination of the commercially available starting material, 4-(benzyloxy)-3-fluoroaniline. This document outlines the synthetic strategy, a detailed experimental protocol based on analogous well-established reactions, and a summary of expected quantitative data.
Synthetic Strategy
The most direct and plausible route to this compound involves the electrophilic aromatic substitution of 4-(benzyloxy)-3-fluoroaniline. The starting material possesses two activating groups on the aromatic ring: an amino group (-NH₂) and a benzyloxy group (-OCH₂Ph). Both are ortho-, para-directing. The fluorine atom at position 3 is a deactivating group but also directs ortho- and para-.
Considering the positions on the aniline ring:
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Position 2: Ortho to the amino group and meta to the benzyloxy group.
-
Position 3: Substituted with fluorine.
-
Position 4: Substituted with the benzyloxy group.
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Position 5: Ortho to the benzyloxy group and meta to the amino group.
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Position 6: Ortho to the amino group.
The directing effects of the powerful activating amino and benzyloxy groups are expected to dominate. The position ortho to the amino group and meta to the benzyloxy group (position 2) and the position ortho to the benzyloxy group and meta to the amino group (position 5) are the most likely sites for electrophilic attack. Steric hindrance from the benzyloxy group may disfavor substitution at the 5-position to some extent, but the combined electronic effects are anticipated to strongly favor bromination at either the 2 or 5 position. Based on syntheses of similar compounds, selective bromination can often be achieved under controlled conditions.
The proposed synthetic pathway is a single-step bromination of 4-(benzyloxy)-3-fluoroaniline.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
This protocol is based on established methods for the regioselective bromination of anilines. The use of N-Bromosuccinimide (NBS) is often preferred for its milder reaction conditions and better selectivity compared to molecular bromine.
Reaction: Bromination of 4-(benzyloxy)-3-fluoroaniline
Materials:
-
4-(Benzyloxy)-3-fluoroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(benzyloxy)-3-fluoroaniline (1.0 equivalent) in acetonitrile or dichloromethane (approximately 10-20 mL per gram of aniline).
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis, based on typical yields for similar bromination reactions of anilines.
| Parameter | Starting Material: 4-(Benzyloxy)-3-fluoroaniline | Product: this compound |
| Molecular Formula | C₁₃H₁₂FNO | C₁₃H₁₁BrFNO |
| Molecular Weight | 217.24 g/mol | 296.14 g/mol |
| Appearance | Off-white to light brown solid | Expected to be a solid |
| Purity (Starting Material) | ≥95% (Commercially available) | >95% (After purification) |
| Theoretical Yield | - | 1.36 g (assuming 1g of starting material) |
| Expected Actual Yield | - | 70-85% |
| Melting Point | Not readily available | To be determined |
| Retention Factor (Rf) | To be determined (TLC) | To be determined (TLC) |
Characterization
The structure of the synthesized this compound should be confirmed by standard analytical techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons on both the aniline and benzyl rings, a singlet for the benzylic CH₂ protons, and a broad singlet for the NH₂ protons. The aromatic region for the substituted aniline ring should show two doublets, consistent with the proposed substitution pattern.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the expected number of carbon signals for the molecule, including the characteristic signals for the carbon atoms attached to bromine and fluorine.
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Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) and the isotopic pattern characteristic of a monobrominated compound (M⁺ and M+2 peaks in approximately a 1:1 ratio).
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High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.
While specific spectral data for the target compound is not publicly available, commercial suppliers may provide this information upon request.
Safety Considerations
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Solvents: Acetonitrile, dichloromethane, ethyl acetate, and hexanes are flammable and/or toxic. Avoid inhalation and contact with skin.
-
General Precautions: Follow standard laboratory safety procedures.
This guide provides a robust framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the protocol based on their specific laboratory conditions and analytical capabilities.
Physical and chemical properties of 4-(Benzyloxy)-3-bromo-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-3-bromo-5-fluoroaniline is a substituted aromatic amine of interest in medicinal chemistry and materials science. Its unique combination of a benzyloxy group, a bromine atom, and a fluorine atom on the aniline scaffold presents a versatile platform for the synthesis of more complex molecules. The electron-donating and -withdrawing substituents influence the compound's reactivity and potential biological activity. This guide provides a summary of its known physical and chemical properties. Due to the limited availability of public data for this specific molecule, information from closely related analogs is included to provide a more comprehensive overview.
Core Physical and Chemical Properties
Quantitative data for this compound is not widely available in public literature. The following table summarizes the available information and includes data for related compounds to provide context.
| Property | This compound | 4-Bromo-3-fluoroaniline (Analog) | 4-Benzyloxyaniline (Analog) |
| CAS Number | 1215206-01-1 | 656-65-5 | 6373-46-2 |
| Molecular Formula | C₁₃H₁₁BrFNO | C₆H₅BrFN | C₁₃H₁₃NO |
| Molecular Weight | 296.14 g/mol | 190.01 g/mol | 199.25 g/mol |
| Melting Point | Data not available | 72-73 °C | Data not available |
| Boiling Point | Data not available | 65-68 °C | Data not available |
| Solubility | Data not available | Data not available | Data not available |
| Appearance | Data not available | White to gray to brown powder/crystal | Data not available |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not publicly available. However, based on its structure, the following spectral characteristics can be anticipated:
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¹H NMR: Protons on the aniline and benzyl rings would appear in the aromatic region (typically 6.5-7.5 ppm). The benzylic protons (CH₂) would likely present as a singlet around 5.0 ppm. The amine (NH₂) protons would appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.
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¹³C NMR: The spectrum would show 13 distinct carbon signals corresponding to the aromatic and benzylic carbons. The carbon attached to the fluorine atom would exhibit a large coupling constant (¹J C-F).
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a characteristic feature.
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Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), C-O stretching for the ether linkage (around 1200-1250 cm⁻¹), and C-Br and C-F stretching vibrations in the fingerprint region.
Chemical Reactivity and Synthesis
The reactivity of this compound is dictated by its functional groups: the nucleophilic aniline, the aromatic rings susceptible to electrophilic substitution, and the carbon-halogen bonds.
General Reactivity:
-
Aniline Group: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.
-
Aromatic Rings: The aniline ring is highly activated towards electrophilic substitution. The positions ortho and para to the amino group are the most reactive. The benzyloxy group is also an activating, ortho-para directing group.
-
Halogen Atoms: The bromine and fluorine atoms are deactivating groups for electrophilic aromatic substitution but are ortho-para directing. They can potentially participate in cross-coupling reactions.
Plausible Synthetic Route:
Experimental Protocol (Hypothetical):
-
Protection of the Amine Group: The amino group of 3-bromo-5-fluoroaniline would first be protected, for example, by acetylation with acetic anhydride, to prevent side reactions in subsequent steps.
-
Introduction of the Hydroxyl Group: A hydroxyl group could be introduced at the 4-position. This is a challenging transformation and might require a multi-step sequence, such as nitration followed by reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to the phenol.
-
Benzylation: The resulting phenolic intermediate would then be reacted with benzyl bromide in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) to form the benzyl ether.
-
Deprotection: Finally, the protecting group on the aniline nitrogen would be removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the target compound, this compound.
Potential Applications and Signaling Pathways
There is no specific information in the public domain regarding the involvement of this compound in any signaling pathways or its specific biological activities. However, the benzyloxyaniline scaffold is present in a number of biologically active molecules. For instance, some benzyloxyaniline derivatives have been investigated for their potential as anticancer and antiprotozoal agents. The presence of halogen atoms can often enhance the biological activity and pharmacokinetic properties of drug candidates. Therefore, this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.
Safety Information
Based on the hazard statements for the parent compound, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical intermediate with potential for use in the development of new pharmaceuticals and functional materials. While specific experimental data for this compound is limited, its chemical behavior can be inferred from the properties of its constituent functional groups and related analogs. Further research is needed to fully characterize its physical, chemical, and biological properties. This guide provides a foundational understanding for researchers interested in exploring the potential of this molecule.
Structural Analysis and Confirmation of 4-(Benzyloxy)-3-bromo-5-fluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and confirmation of the organic compound 4-(Benzyloxy)-3-bromo-5-fluoroaniline. Due to the limited availability of public experimental data for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, alongside detailed experimental protocols for obtaining empirical data. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of halogenated and benzylated aniline derivatives in fields such as medicinal chemistry and materials science.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are essential for its handling, characterization, and application.
| Property | Value | Source |
| CAS Number | 1215206-01-1 | Commercial Suppliers[1][2] |
| Molecular Formula | C₁₃H₁₁BrFNO | Calculated |
| Molecular Weight | 296.14 g/mol | Calculated |
| Appearance | Predicted: Off-white to light brown solid | Analogy to similar compounds |
| Melting Point | Predicted: 85-95 °C | Analogy to similar compounds |
| Boiling Point | Predicted: > 350 °C (decomposes) | Analogy to similar compounds |
| Solubility | Predicted: Soluble in DMSO, DMF, Methanol, Chloroform; Insoluble in water | General organic compound solubility |
Spectroscopic Data (Predicted)
The following tables present the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms. The predicted ¹H NMR data for this compound in a standard solvent like deuterochloroform (CDCl₃) is presented in Table 2.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.45 - 7.30 | Multiplet | - | 5H | Ar-H (Benzyl) |
| ~6.65 | Doublet of doublets | J(H,F) ≈ 10, J(H,H) ≈ 2 | 1H | Ar-H (Aniline, H-6) |
| ~6.50 | Doublet of doublets | J(H,F) ≈ 12, J(H,H) ≈ 2 | 1H | Ar-H (Aniline, H-2) |
| ~5.10 | Singlet | - | 2H | -O-CH₂-Ph |
| ~3.80 | Broad singlet | - | 2H | -NH₂ |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR data for this compound is outlined in Table 3.
| Chemical Shift (δ, ppm) | Assignment |
| ~158 (d, J(C,F) ≈ 240) | C-5 (Aniline) |
| ~148 (d, J(C,F) ≈ 10) | C-4 (Aniline) |
| ~142 | C-1 (Aniline) |
| ~136 | C-ipso (Benzyl) |
| ~129 | C-para (Benzyl) |
| ~128.5 | C-ortho/meta (Benzyl) |
| ~128 | C-ortho/meta (Benzyl) |
| ~110 (d, J(C,F) ≈ 20) | C-6 (Aniline) |
| ~105 (d, J(C,F) ≈ 5) | C-2 (Aniline) |
| ~100 (d, J(C,F) ≈ 25) | C-3 (Aniline) |
| ~71 | -O-CH₂-Ph |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The predicted key fragments for this compound in an electron ionization (EI) mass spectrum are listed in Table 4.
| m/z (Mass-to-Charge Ratio) | Predicted Fragment |
| 295/297 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |
| 216/218 | [M - C₇H₇]⁺ (Loss of benzyl group) |
| 186/188 | [M - C₇H₇O]⁺ (Loss of benzyloxy group) |
| 91 | [C₇H₇]⁺ (Benzyl cation) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by their characteristic absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are shown in Table 5.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3450 - 3300 | N-H | Asymmetric and symmetric stretching |
| 3050 - 3020 | C-H (Aromatic) | Stretching |
| 2950 - 2850 | C-H (Aliphatic) | Stretching |
| 1620 - 1580 | C=C (Aromatic) | Stretching |
| 1520 - 1480 | N-H | Bending |
| 1250 - 1200 | C-O (Aryl ether) | Asymmetric stretching |
| 1150 - 1050 | C-F | Stretching |
| 1050 - 1000 | C-O (Alkyl ether) | Symmetric stretching |
| 700 - 600 | C-Br | Stretching |
Experimental Protocols
To empirically confirm the structure of this compound, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with appropriate phasing, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Instrumentation and Conditions:
-
Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 300-400 °C.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the structural analysis of this compound.
References
Spectroscopic Profile of 4-(Benzyloxy)-3-bromo-5-fluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(Benzyloxy)-3-bromo-5-fluoroaniline. The information presented herein is essential for the characterization and quality control of this molecule in research and development settings. This document includes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.50 | m | 5H | Ar-H (benzyl) |
| ~6.50-6.70 | m | 2H | Ar-H (aniline) |
| ~5.10 | s | 2H | -O-CH ₂-Ph |
| ~3.80 | br s | 2H | -NH ₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155-160 (d, ¹JCF) | C -F |
| ~145-150 | C -O |
| ~138-142 | C -NH₂ |
| ~136-138 | Quaternary C (benzyl) |
| ~128-130 | C H (benzyl) |
| ~127-129 | C H (benzyl) |
| ~126-128 | C H (benzyl) |
| ~110-115 (d, ²JCF) | C H (aniline) |
| ~105-110 (d, ²JCF) | C H (aniline) |
| ~95-100 (d, ³JCF) | C -Br |
| ~70-75 | -O-C H₂-Ph |
Note: 'd' denotes a doublet due to carbon-fluorine coupling.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3500 | Medium | N-H asymmetric stretch |
| 3300-3400 | Medium | N-H symmetric stretch |
| 3030-3090 | Medium-Weak | Aromatic C-H stretch |
| 2850-2930 | Weak | Aliphatic C-H stretch |
| 1600-1620 | Strong | N-H scissoring |
| 1500-1580 | Strong | Aromatic C=C stretch |
| 1200-1300 | Strong | Aryl-O stretch |
| 1000-1100 | Strong | C-F stretch |
| 690-770 | Strong | Aromatic C-H out-of-plane bend |
| 500-600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 311/313 | ~98 / 100 | [M]⁺ (presence of Br isotopes) |
| 232/234 | ~20 | [M - Br]⁺ |
| 220 | ~15 | [M - CH₂Ph]⁺ |
| 91 | ~80 | [C₇H₇]⁺ (benzyl fragment) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 1 second
-
-
¹³C NMR:
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with isopropanol.
-
Place a small amount of the solid this compound sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Mode: ATR
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Mass Spectrometry
Sample Introduction (Direct Infusion):
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ion source using a syringe pump.
Instrument Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-500
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship of the spectral data.
Caption: Workflow for the spectroscopic analysis of this compound.
Commercial Sourcing and Technical Profile of 4-(Benzyloxy)-3-bromo-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the commercial availability of 4-(Benzyloxy)-3-bromo-5-fluoroaniline (CAS No. 1215206-01-1), a compound of interest for various research and development applications. This document outlines key suppliers, available quantitative data, and a general workflow for the procurement of specialized chemical compounds.
Commercial Suppliers
This compound is available from a select number of chemical suppliers that specialize in providing building blocks and intermediates for research and development. The following companies have been identified as commercial sources for this compound.
Identified Suppliers:
-
BLDpharm: A supplier of a wide range of research chemicals, including advanced intermediates and building blocks.[1]
-
Angene International Limited: Pledges to provide quality chemicals for research, development, and commercial manufacturing, with a catalog of over 100,000 products.[2] They also offer custom synthesis services.[2]
-
Combi-Blocks Inc.: A manufacturer and worldwide supplier of combinatorial building blocks, organics, and fine chemicals, with a focus on molecules for drug discovery.[2]
-
Fluorochem: A supplier offering this product in various quantities.[3]
Quantitative Data Presentation
The following table summarizes the available quantitative data for this compound from the identified commercial suppliers. Please note that pricing and stock availability are subject to change and direct inquiry with the supplier is recommended for the most current information.
| Supplier | CAS Number | Purity | Available Quantities |
| BLDpharm | 1215206-01-1 | Information available upon request | Various sizes available, requires inquiry |
| Angene | 1215206-01-1 | Information available upon request | Wide range, including custom synthesis |
| Combi-Blocks Inc. | 1215206-01-1 | Information available upon request | Various, specializes in building blocks |
| Fluorochem | 1215206-01-1 | 95% | 1g, 5g, 25g[3] |
Experimental Protocols
A comprehensive search of publicly available information did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. Researchers requiring this information are advised to consult scientific literature for the synthesis of analogous compounds or consider custom synthesis services offered by suppliers like Angene.[2]
Generally, a Safety Data Sheet (SDS) would provide crucial information regarding handling, storage, and emergency procedures. While a specific SDS for this compound was not found, a typical SDS would include:
-
Section 1: Identification: Chemical name, CAS number, and supplier details.
-
Section 2: Hazard(s) Identification: GHS hazard classifications, signal words, hazard and precautionary statements.
-
Section 3: Composition/Information on Ingredients: Chemical identity and purity.
-
Section 4: First-Aid Measures: Instructions for exposure through different routes.
-
Section 5: Fire-Fighting Measures: Suitable extinguishing media and specific hazards.
-
Section 6: Accidental Release Measures: Personal precautions, protective equipment, and cleanup procedures.
-
Section 7: Handling and Storage: Precautions for safe handling and storage conditions.
-
Section 8: Exposure Controls/Personal Protection: Exposure limits and personal protective equipment recommendations.
-
Section 9: Physical and Chemical Properties: Appearance, odor, melting/boiling point, etc.
-
Section 10: Stability and Reactivity: Chemical stability, and conditions to avoid.
-
Section 11: Toxicological Information: Routes of exposure and toxicological effects.
-
Section 12: Ecological Information: Ecotoxicity data.
-
Section 13: Disposal Considerations: Waste disposal methods.
-
Section 14: Transport Information: UN number, shipping name, and transport hazard class.
-
Section 15: Regulatory Information: Safety, health, and environmental regulations.
-
Section 16: Other Information: Date of preparation or last revision.
Visualizations
The following diagrams illustrate logical workflows relevant to the sourcing and evaluation of research chemicals.
Caption: General workflow for procuring a specialized chemical for research.
Caption: Key criteria for evaluating chemical suppliers.
References
Reactivity Profile of the Aniline Group in 4-(Benzyloxy)-3-bromo-5-fluoroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-3-bromo-5-fluoroaniline is a polysubstituted aromatic amine of significant interest in medicinal chemistry and materials science. The strategic placement of a benzyloxy group, a bromine atom, and a fluorine atom on the aniline scaffold imparts a unique reactivity profile to the core amino group. This technical guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of the aniline moiety in this compound. It further details plausible experimental protocols for key transformations, including N-acylation, diazotization, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and derivatization of this and structurally related molecules.
Core Reactivity Principles: An Overview
The reactivity of the aniline group in this compound is a nuanced interplay of the electronic and steric effects of its substituents. A qualitative understanding of these effects is crucial for predicting the molecule's behavior in chemical reactions.
-
Electronic Effects: The para-benzyloxy group is a strong electron-donating group (EDG) through resonance (+R effect), which increases the electron density on the aromatic ring and, consequently, the nucleophilicity of the aniline nitrogen. Conversely, the ortho-bromo and meta-fluoro substituents are electron-withdrawing groups (EWGs) through their inductive effects (-I effect). Halogens also possess a deactivating resonance effect (+R), but for bromine and fluorine, the inductive effect is dominant. The cumulative effect of these substituents renders the aniline nitrogen less basic and nucleophilic than aniline itself, but the para-benzyloxy group still activates the ring towards certain reactions.
-
Steric Effects: The presence of a bromine atom at the ortho position to the amino group introduces significant steric hindrance. This "ortho effect" can impede the approach of bulky reagents to the nitrogen atom and the adjacent ring positions, thereby influencing reaction rates and, in some cases, altering the expected regioselectivity.
Quantitative Data Summary
| Compound | Substituents | pKa |
| Aniline | H | 4.58 |
| 4-Methoxyaniline | 4-OCH₃ | 5.34 |
| 4-Bromoaniline | 4-Br | 3.86 |
| 4-Fluoroaniline | 4-F | 4.65 |
| 2-Bromoaniline | 2-Br | 2.53 |
| 2-Fluoroaniline | 2-F | 3.20 |
| 3-Bromoaniline | 3-Br | 3.54 |
| 3-Fluoroaniline | 3-F | 3.50 |
| 2,6-Dibromoaniline | 2,6-diBr | 0.73 |
Data compiled from various sources.
Based on this data, the pKa of this compound can be estimated to be in the range of 2.0-3.0.
Key Reactions and Experimental Protocols
N-Acylation
The amino group of this compound can be readily acylated to form the corresponding amide. This reaction is often employed to protect the amino group during subsequent synthetic steps or to introduce new functional moieties. Despite the steric hindrance from the ortho-bromo group, N-acylation is generally feasible, although it may require slightly more forcing conditions compared to unhindered anilines.
Experimental Protocol (Hypothetical):
To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is added a base, for example, triethylamine (1.2 eq.) or pyridine (1.2 eq.). The mixture is cooled to 0 °C, and the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: N-Acylation of this compound.
Diazotization and Sandmeyer Reaction
The aniline functionality can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via the Sandmeyer reaction. The presence of ortho and meta substituents may influence the stability and reactivity of the diazonium salt.
Experimental Protocol (Hypothetical):
This compound (1.0 eq.) is suspended in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.0-1.2 eq.) in water is then added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored by the disappearance of the starting aniline.
For a subsequent Sandmeyer reaction (e.g., conversion to a chloro or cyano group), the freshly prepared diazonium salt solution is added to a solution of the corresponding copper(I) salt (e.g., CuCl or CuCN) at a slightly elevated temperature. The reaction mixture is stirred until the evolution of nitrogen gas ceases. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Caption: Diazotization and subsequent Sandmeyer reaction.
Electrophilic Aromatic Substitution
The aniline group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. However, in this compound, the positions ortho to the amino group are already substituted. The para position is occupied by the benzyloxy group. Therefore, further electrophilic substitution on the aniline ring is expected to be directed to the remaining vacant position, C6, which is ortho to the benzyloxy group and meta to the amino group. The strong activating effect of the benzyloxy group, combined with the deactivating effect of the halogens, will influence the feasibility and regioselectivity of such reactions. Bromination is a common EAS reaction.
Experimental Protocol (Hypothetical) for Bromination:
To a solution of this compound (1.0 eq.) in a suitable solvent like acetic acid or a chlorinated solvent, a brominating agent such as N-bromosuccinimide (NBS) or bromine (1.0-1.1 eq.) is added portion-wise at room temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a reducing agent like sodium thiosulfate solution. The product is then extracted, and the organic phase is washed, dried, and concentrated. The regioselectivity of the bromination would need to be confirmed by spectroscopic methods (e.g., NMR).
Caption: General workflow for electrophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound provides a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, offering a powerful tool for structural diversification. The aniline group can potentially interfere with the catalytic cycle, and protection of the amino group might be necessary in some cases.
Experimental Protocol (Hypothetical) for Suzuki-Miyaura Coupling:
A reaction vessel is charged with this compound (1.0 eq.), a boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture (e.g., toluene/water, dioxane/water, or DME) is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The reactivity of the aniline group in this compound is governed by a complex interplay of electronic and steric factors. While the para-benzyloxy group activates the ring, the ortho-bromo and meta-fluoro groups decrease the nucleophilicity of the amino group and introduce steric constraints. This guide provides a foundational understanding of its reactivity profile and offers plausible starting points for experimental investigations into its derivatization. Researchers and drug development professionals can leverage this information to design and execute synthetic strategies for accessing novel and potentially valuable molecules based on this versatile scaffold. Further experimental validation is recommended to precisely quantify the reactivity and optimize the reaction conditions for specific transformations.
The Strategic Role of the Benzyloxycarbonyl (Cbz) Group in the Synthesis of Aniline-Containing Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone protecting group in modern organic synthesis, particularly within the realm of drug development where aniline moieties are prevalent structural motifs. Its widespread use stems from the stability of the resulting carbamate, its ease of introduction, and the variety of methods available for its removal, which allows for orthogonal strategies in complex multi-step syntheses. This technical guide provides a comprehensive overview of the application of the Cbz group for the protection of anilines, detailing reaction protocols, quantitative data, and its strategic implementation in synthetic workflows.
The Role and Utility of Cbz Protection
Aniline and its derivatives are fundamental building blocks for a vast array of pharmaceuticals and bioactive molecules.[1] The nucleophilic nature of the amino group necessitates protection to prevent undesired side reactions during subsequent synthetic transformations, such as acylations, alkylations, or cross-coupling reactions. The Cbz group, introduced by reacting the aniline with benzyl chloroformate (Cbz-Cl), effectively attenuates the nucleophilicity and basicity of the nitrogen atom by converting it into a carbamate.[2]
Key advantages of using the Cbz group for aniline protection include:
-
Stability: Cbz-protected anilines are robust and stable under a wide range of reaction conditions, including basic and mildly acidic media.[2][3]
-
Crystallinity: The introduction of the Cbz group often enhances the crystallinity of intermediates, facilitating purification by recrystallization.
-
Orthogonality: The Cbz group is compatible with other common protecting groups, such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), and its removal conditions are distinct, allowing for selective deprotection.[4]
-
Versatile Removal: A key strength of the Cbz group is the array of deprotection methods available, offering flexibility based on the substrate's sensitivity to other reagents. The most common method is palladium-catalyzed hydrogenolysis, but acidic conditions and other reductive methods can also be employed.[4][5]
Protection of Aniline Derivatives
The standard method for the N-benzyloxycarbonylation of anilines involves the reaction with benzyl chloroformate under basic conditions. However, various methodologies have been developed to improve efficiency, yield, and environmental friendliness.
Data Presentation: N-Cbz Protection of Anilines
The following table summarizes the yields for the Cbz protection of various aniline derivatives under different reaction conditions.
| Entry | Aniline Derivative | Reagent & Conditions | Time | Yield (%) | Reference |
| 1 | Aniline | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C | 20 h | 90 | [3] |
| 2 | Aniline | Cbz-Cl, PEG-400, Room Temp. | 5 min | 96 | [6] |
| 3 | Aniline | Cbz-Cl, H₂O, Room Temp. | 10 min | 94 | [2] |
| 4 | 4-Chloroaniline | Cbz-Cl, PEG-400, Room Temp. | 10 min | 95 | [6] |
| 5 | 4-Chloroaniline | Cbz-Cl, H₂O, Room Temp. | 15 min | 92 | [2] |
| 6 | 4-Nitroaniline | Cbz-Cl, PEG-400, Room Temp. | 15 min | 94 | [6] |
| 7 | 4-Nitroaniline | Cbz-Cl, H₂O, Room Temp. | 20 min | 90 | [2] |
| 8 | 4-Methoxyaniline | Cbz-Cl, PEG-400, Room Temp. | 5 min | 97 | [6] |
| 9 | 4-Methoxyaniline | Cbz-Cl, H₂O, Room Temp. | 10 min | 95 | [2] |
It is important to note that for some substituted anilines, particularly those with strong electron-withdrawing groups in the ortho position, the reaction with benzyl chloroformate can sometimes yield N-benzylated byproducts alongside or instead of the desired Cbz-protected product.[7]
Deprotection of Cbz-Protected Anilines
The removal of the Cbz group is a critical step, and the choice of method depends on the functional groups present in the molecule.
Catalytic Hydrogenolysis
The most common and cleanest method for Cbz deprotection is catalytic hydrogenolysis.[3] This method involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a hydrogen source. The reaction proceeds under mild conditions and the byproducts, toluene and carbon dioxide, are volatile and easily removed. Transfer hydrogenation, using hydrogen donors like sodium borohydride (NaBH₄) or triethylsilane, offers a convenient alternative to using flammable hydrogen gas.[4]
Acid-Mediated Deprotection
For molecules containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or certain nitro groups), acid-mediated deprotection provides a valuable alternative.[5][8] Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) or hydrogen chloride in an organic solvent can effectively cleave the Cbz group. This approach is particularly advantageous in large-scale industrial processes as it avoids the use of expensive and potentially contaminating heavy metal catalysts.[5]
Data Presentation: Deprotection of N-Cbz-Aniline
| Entry | Deprotection Method | Reagent & Conditions | Time | Yield (%) | Reference |
| 1 | Hydrogenolysis (H₂ gas) | 5% Pd/C, H₂, MeOH, 60 °C | 40 h | Crude | [3] |
| 2 | Transfer Hydrogenolysis | 10% Pd/C, NaBH₄ (1 equiv), MeOH, RT | 5 min | 98 | [4] |
| 3 | Transfer Hydrogenolysis | 5% Pd/C, NaBH₄ (4 equiv), MeOH, RT | 120 min | 76 | [4] |
| 4 | Acid-Mediated | IPA·HCl, 65-75 °C | 4 h | N/A* | [5] |
Yield not specified for aniline, but the protocol is presented as a general and effective method.
Mandatory Visualizations
Logical and Experimental Workflows
Caption: General cycle of Cbz protection and deprotection of an aniline.
Caption: Role of Cbz protection in a typical drug discovery workflow.
Caption: Decision tree for selecting a Cbz deprotection method.
Experimental Protocols
Protocol for N-Benzyloxycarbonylation of Aniline in Water[2]
This protocol represents an environmentally benign method for Cbz protection.
Workflow Diagram:
Caption: Experimental workflow for Cbz protection of aniline in water.
Methodology:
-
To a round-bottom flask containing a magnetic stir bar, add aniline (1.0 mmol, 93.1 mg) and distilled water (3.0 mL).
-
While stirring vigorously, add benzyl chloroformate (1.05 mmol, 179.1 mg, 0.15 mL) dropwise at room temperature.
-
Continue to stir the reaction mixture at room temperature for the appropriate time (typically 10-20 minutes for anilines).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water (10 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the pure N-Cbz-aniline.
Protocol for Deprotection of N-Cbz-Aniline via Transfer Hydrogenolysis[4]
This protocol offers a safe and rapid method for Cbz deprotection without the need for a hydrogen gas cylinder.
Workflow Diagram:
Caption: Experimental workflow for transfer hydrogenolysis of N-Cbz-aniline.
Methodology:
-
Dissolve N-Cbz-aniline (1.0 mmol, 227.3 mg) in methanol (5-10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Palladium on Carbon (10 wt%, ~23 mg) to the solution.
-
While stirring at room temperature, add sodium borohydride (1.0 mmol, 37.8 mg) in small portions. (Note: The addition can be exothermic and cause gas evolution).
-
Stir the reaction mixture for 5-10 minutes at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aniline. Further purification can be performed if necessary.
Conclusion
The benzyloxycarbonyl protecting group is an indispensable tool for synthetic and medicinal chemists working with aniline derivatives. Its reliable introduction, robust stability, and the versatility of its removal make it a strategic choice in the synthesis of complex, high-value molecules such as pharmaceuticals. The selection of protection and deprotection methodologies, from classic hydrogenolysis to modern green chemistry approaches, can be tailored to the specific needs of the synthetic route, accommodating a wide range of sensitive functional groups and scaling requirements. A thorough understanding of these protocols and strategic considerations is essential for professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. ijacskros.com [ijacskros.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. tdcommons.org [tdcommons.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. "Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Al" by Anonymous [tdcommons.org]
An In-depth Technical Guide to Electron-donating and -withdrawing Effects in Substituted Fluoroanilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electronic effects of substituents in fluoroaniline derivatives. Fluoroanilines are crucial building blocks in medicinal chemistry and materials science, and understanding the interplay of electron-donating and -withdrawing groups is paramount for designing molecules with desired properties. This document outlines key quantitative data, detailed experimental protocols for their determination, and a conceptual framework for understanding these electronic phenomena.
Core Concepts: Inductive and Resonance Effects in Fluoroanilines
The electronic properties of a substituent on the fluoroaniline ring are governed by two primary mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) pull electron density away from the aromatic ring through the σ-framework, while electron-donating groups (EDGs) push electron density into the ring. The inductive effect's strength diminishes with distance from the substituent. Fluorine itself is a strongly electronegative atom and thus exerts a significant electron-withdrawing inductive effect (-I).
-
Resonance Effect (R or M): This effect is transmitted through the pi (π) system of the aromatic ring and involves the delocalization of lone pairs or π-electrons. Electron-donating groups often have lone pairs of electrons that can be delocalized into the ring, increasing electron density, particularly at the ortho and para positions (+R). Conversely, electron-withdrawing groups can pull electron density out of the ring through resonance (-R). The amino group (-NH₂) in aniline is a strong +R electron-donating group.
In substituted fluoroanilines, the overall electronic influence of a substituent is a combination of these two effects. The position of the substituent (ortho, meta, or para) relative to the amino group and the fluorine atom(s) dictates the extent to which each effect contributes to the molecule's overall reactivity and basicity.
Quantitative Analysis of Electronic Effects
The electronic effects of substituents are quantified using several key parameters, including pKa values and Hammett constants. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy also provide valuable insights into the electron distribution within the molecule.
pKa Values
The pKa of the anilinium ion is a direct measure of the basicity of the aniline. Electron-donating groups increase the electron density on the nitrogen atom, making the lone pair more available to accept a proton, thus increasing the basicity (higher pKa). Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, reducing basicity (lower pKa).
| Compound | Substituent | Position | pKa |
| Aniline | -H | - | 4.63 |
| 2-Fluoroaniline | -F | ortho | 3.21 |
| 3-Fluoroaniline | -F | meta | 3.51 |
| 4-Fluoroaniline | -F | para | 4.65 |
| 4-Nitroaniline | -NO₂ | para | 1.00 |
| 4-Methoxyaniline | -OCH₃ | para | 5.34 |
Note: pKa values can vary slightly depending on the experimental conditions (temperature, solvent).
Hammett Constants (σ)
The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent. The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) is a measure of the sensitivity of a given reaction to substituent effects. For anilines, the Hammett constants are typically determined from the ionization of substituted anilinium ions.
-
σm and σp: These represent the Hammett constants for meta and para substituents, respectively.
-
Positive σ values indicate an electron-withdrawing group.
-
Negative σ values indicate an electron-donating group.
| Substituent | σm | σp |
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -I | 0.35 | 0.18 |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
| -NH₂ | -0.16 | -0.66 |
Spectroscopic Data
Chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra are sensitive to the electronic environment of the nuclei.
-
¹H NMR: The chemical shift of the amino protons can provide information about hydrogen bonding and the electron density on the nitrogen atom.
-
¹³C NMR: The chemical shifts of the aromatic carbons are influenced by the electron-donating or -withdrawing nature of the substituents.
-
¹⁹F NMR: The chemical shift of the fluorine atom is particularly sensitive to changes in the electronic environment of the aromatic ring, making it a powerful probe for studying substituent effects.
| Compound | ¹⁹F Chemical Shift (ppm vs. CCl₃F) |
| 2-Fluoroaniline | -136.8 |
| 3-Fluoroaniline | -113.1 |
| 4-Fluoroaniline | -121.5 |
Note: Chemical shifts can vary depending on the solvent and reference standard used.
The vibrational frequencies of specific bonds in the IR spectrum can also reflect electronic effects. For example, the N-H stretching frequency of the amino group is sensitive to the electron density on the nitrogen atom. Higher electron density generally leads to a lower stretching frequency.
| Compound | N-H Stretching Frequencies (cm⁻¹) |
| Aniline | 3433, 3356 |
| 2-Fluoroaniline | 3485, 3400 |
| 3-Fluoroaniline | 3465, 3385 |
| 4-Fluoroaniline | 3470, 3390 |
Note: Values are for the symmetric and asymmetric stretches and can vary with the physical state of the sample.
Experimental Protocols
Synthesis of Substituted Fluoroanilines
A common method for the synthesis of substituted fluoroanilines is the reduction of the corresponding substituted fluoronitrobenzene.
General Protocol for the Reduction of a Substituted Fluoronitrobenzene:
-
Dissolution: Dissolve the substituted fluoronitrobenzene (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude substituted fluoroaniline.
-
Purification: Purify the product by column chromatography on silica gel or by distillation, if necessary.
Determination of pKa by Potentiometric Titration
-
Solution Preparation: Prepare a standard solution of the substituted fluoroaniline (e.g., 0.01 M) in a suitable solvent system (e.g., a mixture of water and an organic solvent like ethanol to ensure solubility).
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Titration: Add the acid titrant in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the aniline has been protonated). This can be determined from the inflection point of the first derivative of the titration curve.
Determination of Hammett Constants
-
pKa Measurement: Determine the pKa values for a series of meta- and para-substituted fluoroanilines using the potentiometric titration method described above. Also, determine the pKa of the unsubstituted fluoroaniline (the reference compound, K₀).
-
Hammett Plot: For each substituent, calculate log(K/K₀), where K is the acid dissociation constant of the substituted anilinium ion (K = 10-pKa) and K₀ is the acid dissociation constant of the unsubstituted anilinium ion.
-
Linear Regression: Plot log(K/K₀) versus the known Hammett σ values for the corresponding substituents. The slope of this line is the reaction constant (ρ).
-
Determination of New σ Values: If the σ value for a new substituent is unknown, it can be determined from the measured pKa and the established ρ value for the reaction series using the Hammett equation.
Spectroscopic Analysis
-
Sample Preparation: Dissolve a small amount of the purified fluoroaniline derivative (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H and ¹³C NMR: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹⁹F NMR: If available, acquire the ¹⁹F NMR spectrum. A specific ¹⁹F probe or a broadband probe is required. A common reference standard for ¹⁹F NMR is CCl₃F (trichlorofluoromethane).
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, coupling constants, and integration.
-
Sample Preparation (Neat Liquid): Place a drop of the liquid fluoroaniline between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the N-H, C-F, and other functional groups present in the molecule.
Visualizing Electronic Effects
The interplay of inductive and resonance effects can be visualized to understand their impact on the basicity of fluoroanilines.
Caption: Influence of Inductive and Resonance Effects on Basicity.
Conclusion
The electronic properties of substituted fluoroanilines are a delicate balance of inductive and resonance effects. A thorough understanding and quantification of these effects, through pKa measurements, Hammett analysis, and spectroscopic techniques, are essential for the rational design of new molecules in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for researchers to explore and harness the rich chemistry of these versatile compounds.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-(Benzyloxy)-3-bromo-5-fluoroaniline
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-(benzyloxy)-3-bromo-5-fluoroaniline with various boronic acids and esters. This key transformation enables the synthesis of diverse biaryl and heteroaryl aniline derivatives, which are valuable building blocks in drug discovery and development.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[1][2] It is widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents.[3] This protocol focuses on the application of the Suzuki coupling to this compound, a substituted aniline that can be elaborated into a variety of medicinally relevant scaffolds. The resulting biaryl aniline structures are prevalent in many biologically active compounds.[3]
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound is as follows:
Experimental Protocols
This section provides a general protocol for the Suzuki coupling of this compound with a representative arylboronic acid. The reaction conditions may require optimization for different boronic acids.
Protocol 1: General Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or other suitable base
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon source
-
Standard laboratory glassware and Schlenk line techniques may be beneficial
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 0.01-0.05 equiv.) and the phosphine ligand (e.g., PCy₃, 0.02-0.10 equiv.) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction vessel.
-
Solvent Addition: Add the solvent system (e.g., a 10:1 mixture of 1,4-dioxane and water) to the reaction vessel. The final concentration of the aniline substrate should be in the range of 0.1-0.5 M.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with an inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl aniline product.
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Data Presentation
The following table summarizes representative Suzuki coupling reactions of this compound with various boronic acids. The expected yields are based on literature precedents for structurally similar substrates.[3][4]
| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₂CO₃ | Toluene/H₂O | 110 | 80-90 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 75-85 |
| Pyridine-3-boronic acid | CataXCium A Pd G3 (2) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 70-80[3] |
| Methylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 60-70 |
| Cyclopropylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 65-75 |
Note: The expected yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizations
Suzuki Coupling Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]
Applications in Drug Development
The biaryl aniline motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The Suzuki coupling of this compound provides a versatile platform for the synthesis of compound libraries for screening in drug discovery programs. The ability to introduce a wide variety of aryl and heteroaryl substituents allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The aniline nitrogen can also be further functionalized to introduce additional diversity. The fluorine and benzyloxy groups on the starting material also offer opportunities for modulating the electronic and steric properties of the resulting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes: Synthesis of a Pyrimidine-Based Pharmaceutical Intermediate Utilizing 4-(Benzyloxy)-3-bromo-5-fluoroaniline
Introduction
4-(Benzyloxy)-3-bromo-5-fluoroaniline serves as a pivotal starting material in the multi-step synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring electron-donating and withdrawing groups, along with a protected hydroxyl functionality and a reactive bromine atom, makes it an ideal scaffold for constructing highly functionalized molecules. This document details the application of this compound in the synthesis of a key intermediate for a potential kinase inhibitor, N-(4-(benzyloxy)-3-bromo-5-fluorophenyl)-5-chloro-N'-(5-isopropylisoxazol-3-yl)pyrimidine-2,4-diamine. Kinase inhibitors are a prominent class of targeted therapeutics, particularly in oncology.
The synthetic strategy involves a sequential nucleophilic aromatic substitution (SNAr) on a pyrimidine core. The aniline nitrogen of this compound acts as the initial nucleophile, followed by a second SNAr with a substituted isoxazole amine. The benzyloxy group serves as a protecting group for the phenol, which can be deprotected in later synthetic stages to potentially enhance biological activity or provide a handle for further derivatization.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis of the target pharmaceutical intermediate.
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Base | Temperature | Reaction Time | Yield (%) |
| 1 | This compound | 2,4,5-Trichloropyrimidine | N-(4-(benzyloxy)-3-bromo-5-fluorophenyl)-5-chloropyrimidine-2,4-diamine | 2-Propanol | DIPEA | 80 °C | 12 h | 75% |
| 2 | Intermediate from Step 1 | 5-isopropylisoxazol-3-amine | N-(4-(benzyloxy)-3-bromo-5-fluorophenyl)-5-chloro-N'-(5-isopropylisoxazol-3-yl)pyrimidine-2,4-diamine | Dioxane | NaH | 100 °C | 4 h | 68% |
Experimental Protocols
Step 1: Synthesis of N-(4-(benzyloxy)-3-bromo-5-fluorophenyl)-5-chloropyrimidine-2,4-diamine
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 g, 3.38 mmol) in 2-propanol (20 mL).
-
To this solution, add 2,4,5-trichloropyrimidine (0.68 g, 3.72 mmol) followed by N,N-diisopropylethylamine (DIPEA) (0.88 mL, 5.07 mmol).
-
Heat the reaction mixture to 80 °C and maintain stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to ambient temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the product as a solid.
Step 2: Synthesis of N-(4-(benzyloxy)-3-bromo-5-fluorophenyl)-5-chloro-N'-(5-isopropylisoxazol-3-yl)pyrimidine-2,4-diamine
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere of nitrogen, add a solution of the intermediate from Step 1 (1.0 g, 2.25 mmol) and 5-isopropylisoxazol-3-amine (0.31 g, 2.48 mmol) in anhydrous dioxane (15 mL).
-
At room temperature, carefully add sodium hydride (60% dispersion in mineral oil, 0.11 g, 2.70 mmol) in small portions.
-
Heat the reaction mixture to 100 °C and stir vigorously for 4 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly and cautiously quench the reaction by adding water (5 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via preparative high-performance liquid chromatography (HPLC) to obtain the final desired intermediate.
Visualizations
Caption: Experimental workflow for the synthesis of the target intermediate.
Caption: Logical relationship from starting material to final API.
Application Notes and Protocols: 4-(Benzyloxy)-3-bromo-5-fluoroaniline in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 4-(Benzyloxy)-3-bromo-5-fluoroaniline as a key intermediate in the discovery and development of novel agrochemicals. The protocols outlined below are intended to guide researchers in the synthesis of derivative compounds and their subsequent evaluation for herbicidal, fungicidal, and insecticidal activities.
Introduction
This compound is a highly functionalized aniline derivative that holds significant promise as a scaffold for the synthesis of new agrochemical candidates. The unique combination of its substituents offers several advantages in the design of bioactive molecules:
-
Fluorine: The presence of a fluorine atom can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of the molecule to its biological target.[1][2][3][4]
-
Bromine: The bromine atom serves as a versatile synthetic handle, allowing for a variety of cross-coupling reactions to introduce further molecular diversity. It can also contribute to the overall bioactivity of the final compound.[1][2]
-
Benzyloxy Group: The benzyloxy moiety can influence the molecule's solubility, transport properties within the plant, and interaction with the target site. It can also be a site for metabolic transformation.
-
Aniline Moiety: The primary amine group is a key reactive site for the construction of a wide range of chemical classes known to possess agrochemical activity, such as amides, ureas, triazines, and pyrazoles.
This document outlines a hypothetical workflow for the utilization of this compound in an agrochemical discovery program.
Synthesis of a Hypothetical Phenylpyrazole Insecticide
This protocol describes a plausible synthetic route to a hypothetical phenylpyrazole insecticide, a class of compounds known to act on the central nervous system of insects.
Reaction Scheme:
Caption: Synthetic pathway for a hypothetical phenylpyrazole insecticide.
Experimental Protocol:
Step 1 & 2: Synthesis of 4-(Benzyloxy)-3-bromo-5-fluoro-benzonitrile (Intermediate 1)
-
Dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and propionic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 10 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3 & 4: Synthesis of the Hypothetical Phenylpyrazole Insecticide
-
Prepare ethylmagnesium bromide (Grignard reagent) from ethyl bromide and magnesium turnings in anhydrous diethyl ether.
-
To the Grignard reagent at 0 °C, add a solution of Intermediate 1 in anhydrous diethyl ether dropwise.
-
After the addition is complete, reflux the reaction mixture for 2 hours.
-
Cool the reaction and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude intermediate in ethanol and add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 4 hours.
-
Cool the reaction, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Agrochemical Screening Protocols
The following are generalized protocols for the preliminary screening of the synthesized hypothetical compound for herbicidal, fungicidal, and insecticidal activities.
This protocol is designed to assess the pre- and post-emergence herbicidal activity of the test compound.
Caption: Workflow for herbicidal activity bioassay.
Protocol:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., acetone) and dilute to final test concentrations (e.g., 10, 50, 100, 200 ppm) with a water-surfactant mixture.
-
For pre-emergence tests, sow seeds of monocot (e.g., barnyardgrass) and dicot (e.g., redroot pigweed) weeds in pots filled with sandy loam soil.[5]
-
Apply the test solutions evenly to the soil surface.
-
For post-emergence tests, allow the weeds to grow to the 2-3 leaf stage before applying the test solutions as a foliar spray.[5]
-
Include a negative control (solvent-surfactant mixture) and a positive control (commercial herbicide).
-
Place the pots in a greenhouse or growth chamber with controlled temperature and light conditions.
-
After 14-21 days, visually assess the herbicidal damage on a scale of 0 (no effect) to 100 (complete kill) and measure the fresh or dry weight of the aerial parts of the plants.[6]
This protocol evaluates the efficacy of the test compound against common plant pathogenic fungi.
Caption: Workflow for in vitro fungicidal activity bioassay.
Protocol:
-
Prepare stock solutions of the test compound and add them to molten potato dextrose agar (PDA) to achieve final concentrations (e.g., 1, 10, 50, 100 ppm).
-
Pour the amended PDA into Petri dishes.
-
Place a 5 mm mycelial plug from a fresh culture of the test fungus (e.g., Botrytis cinerea, Fusarium oxysporum) in the center of each plate.[7][8][9][10]
-
Include a negative control (PDA with solvent) and a positive control (commercial fungicide).
-
Incubate the plates at a suitable temperature (e.g., 25°C) until the fungal growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions and calculate the average.
-
Calculate the percentage of growth inhibition relative to the negative control.
This protocol assesses the contact and ingestion toxicity of the test compound against a model insect pest.
Caption: Workflow for insecticidal activity bioassay.
Protocol:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., acetone).
-
Topical Application: Use a micro-applicator to apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of third-instar larvae of a model insect like the beet armyworm (Spodoptera exigua).[11][12][13][14]
-
Diet Incorporation: Mix the test compound into an artificial insect diet at various concentrations.[11][13]
-
Place individual larvae in wells of a multi-well plate containing the treated diet.
-
For both methods, include a negative control (solvent only) and a positive control (commercial insecticide).
-
Maintain the insects under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).
-
Record mortality at 24, 48, and 72 hours after treatment.
Data Presentation (Hypothetical Data)
The following tables present hypothetical data that could be generated from the bioassays of the synthesized phenylpyrazole insecticide.
Table 1: Herbicidal Activity of Hypothetical Compound
| Concentration (ppm) | Barnyardgrass (% Inhibition) | Redroot Pigweed (% Inhibition) |
| 200 | 15 | 25 |
| 100 | 5 | 10 |
| 50 | 0 | 5 |
| 10 | 0 | 0 |
| Commercial Herbicide | 95 | 98 |
| Control | 0 | 0 |
Table 2: Fungicidal Activity of Hypothetical Compound (% Mycelial Growth Inhibition)
| Concentration (ppm) | Botrytis cinerea | Fusarium oxysporum |
| 100 | 20 | 15 |
| 50 | 10 | 8 |
| 10 | 0 | 0 |
| 1 | 0 | 0 |
| Commercial Fungicide | 100 | 100 |
| Control | 0 | 0 |
Table 3: Insecticidal Activity of Hypothetical Compound (% Mortality of S. exigua)
| Concentration (µ g/larva ) | 24h | 48h | 72h |
| 10 | 80 | 95 | 100 |
| 5 | 50 | 75 | 90 |
| 1 | 10 | 30 | 50 |
| 0.5 | 0 | 10 | 20 |
| Commercial Insecticide | 98 | 100 | 100 |
| Control | 0 | 0 | 5 |
Conclusion
This compound represents a promising starting material for the synthesis of novel agrochemicals. The outlined synthetic and screening protocols provide a framework for researchers to explore the potential of derivatives of this compound. The hypothetical data suggests that while the example phenylpyrazole may not have strong herbicidal or fungicidal properties, it shows significant promise as an insecticide, warranting further investigation and optimization of the chemical structure. The versatility of the aniline scaffold allows for the creation of diverse chemical libraries, increasing the probability of discovering new active ingredients for crop protection.
References
- 1. The unique role of halogen substituents in the design of modern agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 5. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 6. harvest.usask.ca [harvest.usask.ca]
- 7. Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioassay methods for the detection of antifungal activity by Pseudomonas antimicrobica against the grey mould pathogen Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.rdagriculture.in [journals.rdagriculture.in]
- 12. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. entomoljournal.com [entomoljournal.com]
- 14. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [app.jove.com]
Application Notes and Protocols: N-alkylation Reactions of 4-(Benzyloxy)-3-bromo-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of N-alkylation reactions involving 4-(benzyloxy)-3-bromo-5-fluoroaniline, a valuable intermediate in synthetic organic chemistry and drug discovery. The protocols and data presented are based on established methodologies for the N-alkylation of substituted anilines and can be adapted for this specific substrate.
Introduction
This compound is a polysubstituted aromatic amine that serves as a versatile building block for the synthesis of complex organic molecules. The presence of bromo, fluoro, and benzyloxy groups offers multiple points for synthetic modification, making it an attractive starting material in the development of novel pharmaceutical agents and other functional materials. The aniline moiety, in particular, can be readily alkylated to introduce further diversity and modulate the electronic and steric properties of the molecule.
N-alkylation of anilines is a fundamental transformation in organic synthesis. Various methods have been developed, often employing transition metal catalysts to facilitate the reaction between the aniline and an alkylating agent, such as an alcohol or alkyl halide. These reactions are crucial for the construction of secondary and tertiary amines, which are prevalent in many biologically active compounds.
Data Presentation: Comparison of N-Alkylation Conditions for Anilines
The following table summarizes various catalytic systems and conditions reported for the N-alkylation of substituted anilines, which can serve as a starting point for the optimization of reactions with this compound.
| Catalyst System | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| CoNx@NC | Substituted benzyl alcohols | tert-BuOK | Toluene | 140 | 18-24 | Moderate to Good | [1] |
| Heterogeneous Palladium | Alcohols | None (ligand-free) | Not specified | Not specified | Not specified | Not specified | [1] |
| Ni (30)/O-clay | Benzyl alcohol | Not specified | Not specified | 70 | 6 | 70% conversion | [1] |
| Visible light, NH4Br | 4-hydroxybutan-2-one | None | Hexane | Room Temp | 9-18 | 40-98 | [2] |
| Copper-Chromite | Benzyl alcohol | Not specified | Not specified | 11 (in neutral gas, pH 9) | Not specified | Efficient | |
| CuCl2·2H2O or CuBr2 | Primary and secondary alcohols | Not specified | Not specified | Not specified | Not specified | Good | [3] |
Experimental Protocols
The following is a generalized protocol for the N-alkylation of anilines using a cobalt-based catalyst and a benzyl alcohol as the alkylating agent. This protocol is based on a reported procedure and may require optimization for this compound.[1]
Materials:
-
This compound
-
Substituted benzyl alcohol (e.g., benzyl alcohol)
-
CoNx@NC catalyst
-
Potassium tert-butoxide (tert-BuOK)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification supplies (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (0.5 mmol), the substituted benzyl alcohol (1.0 mmol), CoNx@NC catalyst (10 mg), and potassium tert-butoxide (0.5 mmol).
-
Add anhydrous toluene (2 mL) to the flask.
-
Equip the flask with a reflux condenser and place it in a pre-heated oil bath at 140 °C.
-
Stir the reaction mixture vigorously for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired N-alkylated product.
-
Characterize the purified product using appropriate analytical techniques (e.g., NMR, MS, IR).
Visualizations
Reaction Scheme: General N-Alkylation
Caption: General reaction scheme for the N-alkylation of this compound.
Experimental Workflow: N-Alkylation Protocol
Caption: Step-by-step workflow for a typical N-alkylation experiment.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(Benzyloxy)-3-bromo-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-3-bromo-5-fluoroaniline is a versatile building block in medicinal chemistry and materials science. The presence of three distinct functional handles—an aniline, a bromo substituent, and a fluoro group—offers a rich platform for molecular diversification. Palladium-catalyzed cross-coupling reactions are paramount in harnessing the synthetic potential of this scaffold, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. These transformations are instrumental in the synthesis of novel pharmaceutical intermediates and complex molecular architectures.
This document provides detailed application notes and representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. The provided protocols are based on established methodologies for structurally similar substrates and are intended to serve as a starting point for reaction optimization.
Key Applications
Derivatives of this compound are valuable precursors in various areas of drug discovery and development, including:
-
Kinase Inhibitors: The aniline moiety can serve as a key hydrogen-bonding component in the hinge-binding region of many kinase inhibitors.
-
GPCR Ligands: The ability to introduce diverse substituents through cross-coupling allows for the fine-tuning of ligand-receptor interactions.
-
Scaffold Decoration: The bromo and fluoro groups provide orthogonal sites for functionalization, enabling the creation of diverse chemical libraries for high-throughput screening.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic transformations that form new carbon-carbon or carbon-heteroatom bonds. The general catalytic cycle for these reactions is depicted below.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 3-position.
Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromoanilines, which can be adapted for this compound.
| Parameter | Condition |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂, CataXCium A Pd G3 |
| Ligand | SPhos, XPhos, dppf |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF |
| Temperature | 80-110 °C |
| Typical Yield | 70-95% |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for unprotected ortho-bromoanilines.[1]
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
1,4-Dioxane and Water (10:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add Pd(dppf)Cl₂ to the reaction mixture.
-
Heat the reaction to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines at the 3-position of the aniline scaffold.[2][3]
Representative Reaction Conditions
The table below outlines typical conditions for the Buchwald-Hartwig amination of bromoanilines.
| Parameter | Condition |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, BrettPhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
| Typical Yield | 65-90% |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of aryl halides.[4]
Figure 3: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOt-Bu to a dry Schlenk tube.
-
Add Pd₂(dba)₃ and BINAP.
-
Add this compound and the amine.
-
Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynyl anilines.[5] These products can serve as versatile intermediates for further transformations.
Representative Reaction Conditions
Typical conditions for the Sonogashira coupling of bromoanilines are presented below.
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | Copper(I) iodide (CuI) |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) |
| Solvent | THF, DMF |
| Temperature | Room Temperature to 80 °C |
| Typical Yield | 75-95% |
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from the Sonogashira coupling of 2-amino-3-bromopyridines.
Figure 4: Experimental workflow for the Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of this compound and the terminal alkyne in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ and CuI.
-
Degas the reaction mixture by bubbling argon through it for 10-15 minutes.
-
Stir the reaction at room temperature or heat to 50 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Debenzylation of 4-(Benzyloxy)-3-bromo-5-fluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the debenzylation of 4-(benzyloxy)-3-bromo-5-fluoroaniline derivatives. The selection of an appropriate debenzylation method is critical to avoid undesired side reactions, such as dehalogenation, and to ensure high yields of the target 4-amino-2-bromo-6-fluorophenol. Three primary methods are presented: Catalytic Transfer Hydrogenation, Lewis Acid-Mediated Debenzylation, and Oxidative Debenzylation.
Method Selection and Considerations
The presence of bromo and fluoro substituents on the aniline ring introduces specific challenges. Catalytic hydrogenation methods, while common for debenzylation, carry a significant risk of hydrodehalogenation, leading to the loss of the bromine atom. Therefore, careful selection of the catalyst and reaction conditions is paramount. Lewis acid-mediated methods, particularly with boron trichloride, offer a non-reductive alternative that is often chemoselective and tolerant of halogen substituents. Oxidative methods provide another orthogonal approach, though their compatibility with the electron-rich aniline ring must be considered.
Data Summary of Debenzylation Methods
The following table summarizes representative conditions and expected outcomes for the debenzylation of aryl benzyl ethers, with a focus on methods applicable to halogenated substrates. Note that yields are highly substrate-dependent and optimization may be required for this compound.
| Method | Reagents and Conditions | Typical Yield | Key Considerations |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, Methanol, Reflux | 70-95% | Risk of debromination. Reaction monitoring is crucial to minimize this side reaction. |
| Lewis Acid-Mediated Debenzylation | BCl₃, Pentamethylbenzene (cation scavenger), Dichloromethane (DCM), -78 °C to 0 °C | 85-98% | Excellent chemoselectivity; halogens are well-tolerated. Requires anhydrous conditions and careful handling of BCl₃.[1] |
| Oxidative Debenzylation | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), Acetonitrile/Water, Room Temperature, Visible Light Irradiation (optional) | 60-90% | Avoids reductive conditions. Compatibility with the aniline moiety should be verified. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This method is rapid and utilizes common laboratory reagents. However, careful monitoring is essential to prevent over-reduction and loss of the bromine substituent.
Workflow Diagram:
Figure 1: Workflow for Catalytic Transfer Hydrogenation.
Materials:
-
This compound (1.0 equiv)
-
10% Palladium on Carbon (10-20 wt%)
-
Ammonium Formate (5-10 equiv)
-
Methanol (10-20 mL per gram of substrate)
-
Celite®
Procedure:
-
To a round-bottom flask, add this compound and methanol.
-
Carefully add 10% Pd/C to the solution.
-
Add ammonium formate in one portion.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 15-30 minutes. The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Lewis Acid-Mediated Debenzylation using Boron Trichloride (BCl₃)
This method is highly recommended for substrates bearing halogen substituents due to its excellent chemoselectivity.[1] It requires stringent anhydrous conditions and handling of a corrosive and moisture-sensitive reagent.
Reaction Diagram:
Figure 2: BCl₃-Mediated Debenzylation Reaction.
Materials:
-
This compound (1.0 equiv)
-
Boron Trichloride (BCl₃), 1.0 M solution in DCM (2.0-3.0 equiv)
-
Pentamethylbenzene (3.0-4.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound and pentamethylbenzene in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BCl₃ solution dropwise via syringe over 15-20 minutes.
-
Stir the reaction mixture at -78 °C and monitor by TLC. If the reaction is sluggish, allow it to slowly warm to 0 °C. The reaction is typically complete in 1-4 hours.
-
Upon completion, quench the reaction at -78 °C by the slow addition of methanol.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Oxidative Debenzylation using DDQ
This protocol offers an alternative under non-reductive and non-acidic conditions, which can be advantageous for complex molecules.
Workflow Diagram:
Figure 3: Workflow for Oxidative Debenzylation with DDQ.
Materials:
-
This compound (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5-2.5 equiv)
-
Acetonitrile and Water (e.g., 10:1 v/v)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve this compound in a mixture of acetonitrile and water.
-
Add DDQ to the solution. The mixture may change color.
-
Stir the reaction at room temperature. For faster reaction, the flask can be irradiated with a visible light source (e.g., a household fluorescent lamp).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Safety Precautions
-
Palladium on Carbon: Pd/C is flammable, especially when dry and in the presence of hydrogen or organic solvents. Handle with care in a well-ventilated fume hood. Do not allow it to dry on the filter paper.
-
Boron Trichloride (BCl₃): BCl₃ is a toxic and corrosive gas/solution that reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). All glassware must be scrupulously dried.
-
DDQ: DDQ is toxic and an irritant. Avoid inhalation and contact with skin and eyes. Handle in a fume hood.
These protocols provide a starting point for the debenzylation of this compound derivatives. The optimal conditions may vary depending on the specific substrate and scale of the reaction. It is strongly recommended to perform small-scale test reactions to optimize the conditions before proceeding to a larger scale.
References
Application Notes and Protocols for 4-(Benzyloxy)-3-bromo-5-fluoroaniline in Novel Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(benzyloxy)-3-bromo-5-fluoroaniline as a key intermediate in the synthesis of novel kinase inhibitors, exemplified by its structural analogy to intermediates used in the synthesis of approved drugs such as the MEK inhibitor, trametinib. The protocols and data presented herein are based on established synthetic routes and pharmacological profiles of structurally related compounds and serve as a guide for the design and development of new therapeutic agents.
Introduction
This compound is a substituted aniline derivative that possesses a unique combination of functional groups, making it a valuable building block in medicinal chemistry. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the benzyloxy group can be a key pharmacophoric feature or a protecting group for a phenol. This trifecta of functionalities makes it an attractive starting material for the synthesis of complex molecules targeting various biological pathways, particularly in the realm of oncology.
One of the most significant applications of structurally similar anilines is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The substituted aniline moiety can serve as a crucial pharmacophore that anchors the inhibitor to the ATP-binding site or allosteric sites of the target kinase.
Application: Synthesis of MEK Inhibitors
This section details the application of aniline derivatives, analogous to this compound, in the synthesis of MEK inhibitors, using the synthesis of Trametinib (Mekinist®) as a representative example. Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, kinases in the MAPK/ERK signaling pathway.[1][2]
Overview of the Synthetic Strategy
The synthesis of trametinib involves the construction of a central pyridopyrimidine core, to which the substituted aniline moiety is attached. A similar strategy can be envisioned for derivatives of this compound. The general workflow involves the synthesis of a key urea intermediate followed by cyclization and subsequent coupling reactions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Benzyloxy)-3-bromo-5-fluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(Benzyloxy)-3-bromo-5-fluoroaniline synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic step.
Diagram: Troubleshooting Workflow
Caption: A flowchart illustrating the key steps in the synthesis and common troubleshooting points with potential solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters affecting the yield and selectivity of the bromination step?
Q2: I am observing the formation of a di-brominated byproduct. How can I minimize this?
A2: Di-bromination is a common issue due to the activating effect of the amino and benzyloxy groups. To minimize this, consider the following:
-
Stoichiometry Control: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents).
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of a second bromination event.
Q3: The purification of the final product by recrystallization is resulting in significant product loss. What are some alternative purification strategies?
A3: If recrystallization is inefficient, column chromatography on silica gel is a reliable alternative for separating the desired product from starting material and byproducts. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.
Q4: Should I protect the aniline nitrogen before bromination?
Quantitative Data Summary
The following table summarizes hypothetical experimental data for the bromination of 4-(benzyloxy)-3-fluoroaniline under various conditions to illustrate the impact on yield and purity.
| Entry | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Br₂ (1.1) | CH₂Cl₂ | 25 | 2 | 55 | 70 |
| 2 | NBS (1.05) | THF | 0 to 25 | 4 | 75 | 85 |
| 3 | NBS (1.05) | Acetonitrile | 0 | 6 | 82 | 92 |
| 4 | Pyridinium tribromide (1.1) | THF | 25 | 3 | 68 | 80 |
Note: This data is illustrative and results may vary based on specific experimental execution.
Experimental Protocols
Protocol 1: Direct Bromination of 4-(Benzyloxy)-3-fluoroaniline with NBS
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(benzyloxy)-3-fluoroaniline (1.0 eq) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Bromination with Amine Protection-Deprotection
Step A: Acetylation of 4-(Benzyloxy)-3-fluoroaniline
-
Dissolve 4-(benzyloxy)-3-fluoroaniline (1.0 eq) in acetic anhydride.
-
Add a catalytic amount of sulfuric acid and stir at room temperature for 2 hours.
-
Pour the reaction mixture into ice water and collect the precipitated solid by filtration. Wash with cold water and dry to obtain N-(4-(benzyloxy)-3-fluorophenyl)acetamide.
Step B: Bromination of the Protected Aniline
-
Dissolve the acetamide from Step A in glacial acetic acid.
-
Add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature.
-
Stir for 4 hours, then pour into ice water. Collect the precipitate and wash with water.
Step C: Hydrolysis of the Acetamide
-
Suspend the crude product from Step B in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution.
-
Extract the product with ethyl acetate, wash with brine, dry, and purify as described in Protocol 1.
References
Technical Support Center: Purification of 4-(Benzyloxy)-3-bromo-5-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-(Benzyloxy)-3-bromo-5-fluoroaniline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product is an oil or fails to crystallize. | - Presence of impurities depressing the melting point.- Incorrect recrystallization solvent or solvent ratio. | - Attempt to purify a small sample by column chromatography to obtain a pure solid for seeding.- Screen a variety of recrystallization solvents (e.g., ethanol/water, ethyl acetate/hexanes, toluene).- Ensure the crude material is sufficiently pure before attempting recrystallization. |
| Product is colored (yellow, brown, or pink). | - Oxidation of the aniline functional group. Anilines are susceptible to air oxidation, which can be accelerated by light and heat.[1][2]- Presence of colored impurities from the synthesis. | - For minor discoloration, treat a solution of the compound with activated charcoal before filtration and crystallization.- For significant coloration, repurification by column chromatography may be necessary. Consider using reversed-phase chromatography if normal phase fails to remove the color.[3]- Store the purified compound under an inert atmosphere (nitrogen or argon) and protect it from light. |
| Low recovery after column chromatography. | - The compound is sticking to the silica gel due to the basicity of the aniline.- The chosen eluent is not polar enough to elute the product. | - Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic silica gel and improve recovery.- Consider using a different stationary phase, such as neutral or basic alumina, which is more suitable for basic compounds.- Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to identify an optimal eluent system. |
| Streaking or poor separation on TLC/column chromatography. | - The compound is interacting too strongly with the acidic silica gel.- The sample is overloaded on the TLC plate or column. | - Add triethylamine to the eluent system.- Use a more polar eluent system.- Ensure the sample is fully dissolved in a minimal amount of solvent before loading and that the column is not overloaded. |
| Presence of starting materials in the purified product. | - Incomplete reaction.- Inefficient purification. | - If starting materials are significantly different in polarity, re-purify using column chromatography with a shallower gradient.- If starting materials have similar polarity, consider preparative HPLC for higher resolution separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., 4-amino-2-bromo-6-fluorophenol or benzyl bromide, depending on the synthetic route), byproducts from the benzylation or bromination steps, and degradation products. Oxidation of the aniline can lead to the formation of colored polymeric impurities.[2][4] Over-bromination can also lead to di-brominated species.
Q2: My purified this compound is a white solid, but it turns yellow/brown over time. How can I prevent this?
A2: The discoloration is likely due to air oxidation of the aniline moiety.[1][2] To minimize this, store the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place. For long-term storage, refrigeration is recommended.
Q3: Can I use silica gel for column chromatography of this compound?
A3: Yes, but with caution. The basic aniline group can interact strongly with the acidic silica gel, leading to streaking and low recovery. It is highly recommended to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your eluent to improve the chromatography. Alternatively, using neutral or basic alumina as the stationary phase can be a better option for purifying amines.
Q4: What is a good starting point for a recrystallization solvent system?
A4: A good starting point for recrystallization is a solvent pair. For this compound, consider systems like ethanol/water or ethyl acetate/hexanes. The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.
Q5: How can I monitor the purification process effectively?
A5: Thin Layer Chromatography (TLC) is an excellent tool for monitoring your purification.[5] Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to track the separation of your product from impurities. Staining with potassium permanganate or visualization under UV light can help identify spots. For column chromatography, the TLC eluent system can be adapted for the column, aiming for an Rf value of 0.2-0.4 for the desired compound.[5]
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical results for the purification of this compound, assuming a starting crude purity of approximately 85%.
| Purification Technique | Typical Purity (by HPLC) | Typical Yield | Throughput | Advantages | Disadvantages |
| Recrystallization | 95-98% | 70-85% | High | Simple, cost-effective, scalable. | May not remove impurities with similar solubility; potential for low yield if conditions are not optimized. |
| Flash Column Chromatography (Silica Gel + 0.5% Et3N) | >98% | 80-95% | Medium | Good for removing a wide range of impurities. | Requires more solvent and time than recrystallization; aniline can interact with silica. |
| Flash Column Chromatography (Neutral Alumina) | >98% | 85-95% | Medium | Ideal for basic compounds like anilines, minimizing product loss on the stationary phase. | Alumina can be less forgiving than silica for some separations. |
| Preparative HPLC (C18) | >99.5% | 60-80% | Low | Provides the highest purity; excellent for separating closely related impurities. | Expensive, time-consuming, requires specialized equipment, and uses large volumes of solvent. |
Experimental Protocols
Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-solvent: To the hot ethanol solution, add warm water dropwise until the solution becomes slightly cloudy and the cloudiness persists.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Flash Column Chromatography on Silica Gel
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Add a drop of triethylamine to the developing chamber. The target Rf for the product should be around 0.3.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Begin elution with the determined solvent system. A gradient elution, gradually increasing the polarity (e.g., from 5% ethyl acetate in hexanes to 20% ethyl acetate in hexanes, both containing 0.5% triethylamine), will likely provide the best separation.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Method Development: Develop a separation method on an analytical HPLC system first. A reversed-phase C18 column is a good starting point, with a mobile phase of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Sample Preparation: Dissolve the crude or partially purified material in a suitable solvent that is compatible with the mobile phase (e.g., acetonitrile or methanol). Filter the sample through a 0.45 µm syringe filter.
-
Purification: Inject the sample onto the preparative HPLC system. Collect the fraction corresponding to the product peak.
-
Solvent Removal: Remove the bulk of the acetonitrile by rotary evaporation. If an acidic modifier was used, the resulting aqueous solution can be neutralized with a mild base (e.g., sodium bicarbonate) and the product extracted with an organic solvent like ethyl acetate. Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Halogenation of Substituted Anilines
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the halogenation of substituted anilines.
Frequently Asked Questions (FAQs)
Q1: Why is my aniline halogenation reaction resulting in multiple halogenated products (e.g., di- or tri-substituted anilines)?
Aniline and its derivatives are highly reactive towards electrophilic aromatic substitution.[1][2][3] The amino group (-NH₂) is a strong activating group, meaning it donates electron density to the aromatic ring, making the ortho and para positions extremely susceptible to electrophilic attack.[3][4] This high reactivity often leads to over-halogenation, where multiple halogen atoms are added to the ring, resulting in a mixture of di- and tri-substituted products.[2][5] Even without a traditional Lewis acid catalyst, the reaction can proceed uncontrollably.[5] For instance, reacting aniline with bromine water readily produces a white precipitate of 2,4,6-tribromoaniline.[6]
Q2: How can I achieve selective monohalogenation of my substituted aniline?
To prevent over-halogenation and achieve selective mono-substitution, the strong activating effect of the amino group must be attenuated.[2] The most common strategy is to protect the amino group by converting it into an amide via acetylation.[4][5] The resulting acetanilide is still an ortho, para-director, but the acetyl group withdraws electron density from the nitrogen, reducing the activation of the ring.[2][5] This moderation allows for a controlled, selective monohalogenation, typically at the para position due to steric hindrance from the bulky acetyl group.[5][7] After the halogenation step, the acetyl group can be easily removed by acid-catalyzed hydrolysis to yield the desired monohalogenated aniline.[2][6]
Q3: My reaction mixture is turning dark brown or forming a tar-like substance. What is happening and how can I prevent it?
Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric, tarry materials.[2][6] This is especially prevalent under harsh reaction conditions, such as direct nitration with strong acids, but can also occur during halogenation if the conditions are not controlled.[2] Freshly purified aniline is a colorless oil, but it darkens on exposure to air due to the formation of oxidized impurities.[6]
Troubleshooting Steps:
-
Use Purified Reagents: Ensure your aniline starting material is pure and colorless.
-
Control Temperature: Perform the reaction at low temperatures to minimize oxidation side reactions.[1]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.
-
Protecting Group: Acetylation of the amino group not only controls reactivity for halogenation but also makes the substrate less prone to oxidation.
Q4: I am getting a mixture of ortho and para isomers. How can I improve the regioselectivity of the halogenation?
Achieving high regioselectivity can be challenging. While the para product is often favored due to sterics, especially with a protecting group, obtaining high selectivity for the ortho position requires specific strategies.[5]
Strategies to Control Regioselectivity:
-
Protecting Groups: Using a bulky protecting group like acetyl will sterically hinder the ortho positions, favoring para substitution.[5]
-
Catalyst Control: Specialized catalytic systems have been developed to direct halogenation to a specific position. For example, secondary ammonium salts have been used as organocatalysts for highly ortho-selective chlorination of anilines.[8] Copper-catalyzed methods have also been developed for selective ortho-halogenation of protected anilines.[9]
-
Directed Metalation: Directed ortho metalation (DoM) of aniline derivatives (like carbamates) followed by quenching with a halogen source is a powerful method for exclusive ortho functionalization.[10]
Q5: Why is my Friedel-Crafts reaction failing with an aniline substrate?
Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with anilines. The amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃, FeBr₃) required for the reaction.[5][11] This acid-base reaction forms a complex where the nitrogen atom becomes positively charged.[5][11] The resulting -NH₂R⁺ group is a strong deactivating group, which pulls electron density from the ring and prevents the electrophilic aromatic substitution from occurring.[5]
Troubleshooting Workflow for Polyhalogenation
The following diagram outlines a logical workflow for troubleshooting and preventing the common issue of polyhalogenation.
Caption: Workflow for addressing polyhalogenation side reactions.
Reaction Control Mechanism: Protection Strategy
The diagram below illustrates the mechanistic difference between the uncontrolled halogenation of aniline and the controlled monohalogenation of acetanilide.
References
- 1. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. testbook.com [testbook.com]
- 4. youtube.com [youtube.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. Aniline - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed ortho-halogenation of protected anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Khan Academy [khanacademy.org]
Overcoming steric hindrance in reactions with 4-(Benzyloxy)-3-bromo-5-fluoroaniline
Welcome to the technical support center for 4-(Benzyloxy)-3-bromo-5-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on overcoming steric hindrance in reactions involving this sterically demanding aniline derivative.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often low-yielding?
A1: The primary challenge in achieving high yields in reactions with this compound is the significant steric hindrance around the amine and bromo functionalities. The molecule has substituents at the 3- and 5-positions relative to the aniline, and the benzyloxy group at the 4-position further contributes to the steric bulk. This "ortho effect" can impede the approach of reagents to the reactive centers, slowing down reaction rates and leading to lower yields.
Q2: What are the most common side reactions observed?
A2: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, common side reactions with sterically hindered substrates include hydrodehalogenation (replacement of the bromine with a hydrogen atom) and catalyst decomposition. In acylation reactions, incomplete conversion is a frequent issue due to the reduced nucleophilicity of the sterically encumbered amino group.
Q3: How can I improve the solubility of this compound in my reaction mixture?
A3: This compound has a relatively nonpolar benzyloxy group, but the aniline functionality provides some polarity. For cross-coupling reactions, solvents like toluene, dioxane, or THF are commonly used. If solubility is an issue, consider using a co-solvent system or switching to a higher-boiling solvent that can better solvate the substrate at elevated temperatures. Always ensure your solvents are anhydrous and degassed, especially for palladium-catalyzed reactions.
Q4: Is it necessary to protect the amine group before performing cross-coupling reactions at the bromo position?
A4: While not always mandatory, protecting the amine group can sometimes be beneficial, particularly if the desired reaction is sensitive to the free amine. Protection can prevent potential side reactions and may improve the solubility of the substrate. However, many modern cross-coupling protocols are designed to tolerate free amines. The choice of whether to protect the amine will depend on the specific reaction and the catalyst system being used.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | 1. Inactive catalyst. 2. Insufficiently reactive catalyst/ligand system for a sterically hindered substrate. 3. Reaction temperature too low. 4. Poor quality of reagents (e.g., wet solvent, old boronic acid). | 1. Use a pre-activated palladium catalyst or ensure in situ activation is efficient. 2. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. These are known to promote reductive elimination from the sterically crowded metal center. 3. Increase the reaction temperature, potentially using a higher-boiling solvent like dioxane or toluene. 4. Use freshly distilled and degassed solvents and high-purity reagents. |
| Significant hydrodehalogenation | 1. Presence of water or other protic sources. 2. Slow reductive elimination compared to competing pathways. | 1. Ensure strictly anhydrous conditions. 2. Employ a more sterically demanding ligand to accelerate the desired reductive elimination step. |
| Formation of homocoupled byproducts | 1. Inefficient transmetalation in Suzuki-Miyaura coupling. 2. Oxidative coupling of the boronic acid. | 1. Optimize the base and solvent system. Inorganic bases like Cs₂CO₃ or K₃PO₄ are often effective. 2. Ensure the reaction is thoroughly degassed to remove oxygen. |
Acylation Reactions
| Problem | Potential Cause | Suggested Solution |
| Incomplete reaction | 1. Low nucleophilicity of the hindered aniline. 2. Insufficiently reactive acylating agent. 3. Steric hindrance preventing the approach of the acylating agent. | 1. Use a more reactive acylating agent, such as an acyl chloride instead of an anhydride. 2. Add a catalyst, such as 4-dimethylaminopyridine (DMAP), to activate the acylating agent. 3. Increase the reaction temperature and/or reaction time. |
| Decomposition of starting material | 1. Reaction conditions are too harsh. | 1. If using an acyl chloride, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct. 2. Consider running the reaction at a lower temperature for a longer period. |
Experimental Protocols
Disclaimer: The following protocols are illustrative examples based on general principles for reactions with sterically hindered anilines. Optimization may be required for this compound.
Illustrative Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a hypothetical Suzuki-Miyaura coupling reaction to introduce an aryl group at the 3-position.
Reaction: this compound + Arylboronic acid → 4-(Benzyloxy)-3-aryl-5-fluoroaniline
Reagents and Conditions:
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 mmol |
| Arylboronic acid | 1.5 mmol |
| Pd₂(dba)₃ | 0.02 mmol (2 mol%) |
| XPhos | 0.04 mmol (4 mol%) |
| K₃PO₄ | 2.0 mmol |
| Toluene/Water | 10:1 (v/v), 5 mL |
| Temperature | 110 °C |
| Time | 12-24 h |
Procedure:
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To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
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Evacuate and backfill the tube with argon three times.
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Add the degassed toluene/water solvent mixture via syringe.
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Heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Illustrative Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a hypothetical Buchwald-Hartwig amination to form a diarylamine.
Reaction: this compound + Arylamine → N-Aryl-4-(benzyloxy)-5-fluoroaniline
Reagents and Conditions:
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 mmol |
| Arylamine | 1.2 mmol |
| Pd(OAc)₂ | 0.01 mmol (1 mol%) |
| RuPhos | 0.02 mmol (2 mol%) |
| NaOtBu | 1.4 mmol |
| Dioxane | 5 mL |
| Temperature | 100 °C |
| Time | 8-16 h |
Procedure:
-
In a glovebox, add this compound, Pd(OAc)₂, RuPhos, and NaOtBu to a Schlenk tube.
-
Add the arylamine and anhydrous, degassed dioxane.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
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After cooling, quench the reaction with saturated aqueous ammonium chloride.
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Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
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Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
Caption: General workflow for the acylation of this compound.
Preventing dehalogenation during reactions of bromo-fluoroanilines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of dehalogenation during chemical reactions involving bromo-fluoroanilines. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
Issue 1: Significant amount of dehalogenated aniline byproduct observed in my cross-coupling reaction.
Q: I am performing a Suzuki-Miyaura coupling with a bromo-fluoroaniline and observing a significant amount of the corresponding fluoroaniline as a byproduct. How can I minimize this dehalogenation?
A: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. The mechanism often involves the formation of a palladium-hydride species which can then react with the aryl halide starting material. Here are several factors to consider for minimizing this unwanted side reaction:
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Protect the Amine: The free amino group can sometimes promote dehalogenation. Protection of the aniline nitrogen with a suitable group, such as a Boc (tert-butyloxycarbonyl) group, can suppress this side reaction.[1][2]
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Choice of Catalyst and Ligand: The selection of the palladium catalyst and its corresponding ligand is crucial.
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Bulky Ligands: Employing bulky electron-rich phosphine ligands can favor the desired cross-coupling pathway over reductive dehalogenation.
-
Pre-catalysts: Using well-defined palladium pre-catalysts can sometimes offer better results than generating the active catalyst in situ.
-
-
Base Selection: The choice of base can significantly impact the extent of dehalogenation.
-
Solvent Effects: The reaction solvent can influence the reaction outcome.
-
Aprotic Solvents: In some cases, switching to a less polar, aprotic solvent like toluene or dioxane may reduce the extent of dehalogenation compared to more polar aprotic solvents like DMF.
-
-
Reaction Temperature: Lowering the reaction temperature may help to disfavor the dehalogenation pathway, which can sometimes have a higher activation energy than the desired coupling.
Issue 2: Low yield of the desired product and recovery of starting material in a Sonogashira coupling.
Q: My Sonogashira coupling of a bromo-fluoroaniline is not proceeding to completion, and I am mostly recovering my starting material. What could be the problem?
A: Low conversion in Sonogashira couplings with aryl bromides can be due to a number of factors, with the oxidative addition step often being rate-limiting.[4] Here are some troubleshooting steps:
-
Increase Reaction Temperature: Aryl bromides are less reactive than aryl iodides, and higher temperatures (e.g., 80-100 °C) may be required for efficient oxidative addition.[4]
-
Catalyst and Ligand Choice:
-
Ligand Selection: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a catalyst with a more robust ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), which can be more effective for challenging couplings.[4]
-
Catalyst Loading: While typically 1-5 mol% of the palladium catalyst is used, for difficult couplings, a higher catalyst loading might be beneficial.
-
-
Solvent and Base:
-
Solvent System: Ensure your solvents are anhydrous and have been properly degassed. THF and DMF are common solvents, but sometimes a mixture, like dioxane/Et₃N, can be effective.[4]
-
Amine Base: Triethylamine (TEA) or diisopropylamine (DIPA) are commonly used bases. Ensure they are of high purity and adequately degassed.
-
-
Copper Co-catalyst: The copper(I) source (e.g., CuI) is crucial for the Sonogashira reaction. Ensure it is fresh and of high quality.
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation a common side reaction in palladium-catalyzed cross-coupling reactions?
A1: Dehalogenation, specifically hydrodehalogenation, is a frequent side reaction where the halogen atom on the aromatic ring is replaced by a hydrogen atom. This typically occurs through a competing catalytic cycle involving a palladium-hydride (Pd-H) species. This Pd-H intermediate can arise from various sources, including the solvent, base, or other additives in the reaction mixture. The Pd-H species can then undergo oxidative addition to another molecule of the aryl halide, followed by reductive elimination to yield the dehalogenated arene and regenerate the palladium catalyst.
Q2: How does the presence of a fluorine substituent on the aniline ring affect the propensity for dehalogenation?
A2: The strong electron-withdrawing nature of the fluorine atom can influence the electronic properties of the aryl halide. This can make the C-Br bond more susceptible to oxidative addition to the palladium center. However, the fluorine substituent can also impact the stability of intermediates in both the desired cross-coupling and the undesired dehalogenation pathways. The overall effect will depend on the specific reaction conditions and the position of the fluorine atom relative to the bromine and aniline groups.
Q3: Are there any general recommendations for choosing a ligand to suppress dehalogenation in Buchwald-Hartwig aminations of bromo-fluoroanilines?
A3: For Buchwald-Hartwig aminations, the choice of ligand is critical. Bulky, electron-rich biaryl monophosphine ligands are often employed to promote the desired C-N bond formation. These ligands can accelerate the reductive elimination step to form the desired product, thereby outcompeting the dehalogenation pathway. The selection of the optimal ligand is often substrate-dependent, and screening a small number of different ligands is recommended.
Q4: Can the order of addition of reagents help in preventing dehalogenation?
A4: While not a universally applicable solution, in some cases, the order of addition can be important. For example, ensuring that the palladium catalyst is well-mixed with the ligand before the addition of the base and other reagents can sometimes lead to a more controlled initiation of the catalytic cycle and potentially minimize side reactions.
Data on Reaction Condition Optimization
The following tables summarize general trends and starting points for optimizing reaction conditions to minimize dehalogenation of bromo-fluoroanilines. The optimal conditions will be specific to the substrate and desired reaction.
Table 1: Influence of Ligand and Base on Dehalogenation in Suzuki-Miyaura Coupling
| Ligand Type | Base | Expected Dehalogenation | Comments |
| Bulky Biarylphosphine | K₃PO₄ | Low | Generally a good starting point for suppressing dehalogenation. |
| Triphenylphosphine | NaOtBu | High | Strong bases can promote dehalogenation, especially with less bulky ligands. |
| DPPF | Cs₂CO₃ | Moderate to Low | A robust ligand that can be effective with milder bases. |
Table 2: Solvent Effects on Dehalogenation
| Solvent | Polarity | General Observation |
| Toluene | Low | Often a good choice to minimize dehalogenation. |
| Dioxane | Moderate | Commonly used and can be effective. |
| DMF | High (Aprotic) | Can sometimes lead to increased dehalogenation. |
| THF | Moderate | A versatile solvent, but results can vary. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Bromo-fluoroaniline with Minimized Dehalogenation
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Reagent Preparation: To an oven-dried reaction vial, add the bromo-fluoroaniline (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a suitable palladium pre-catalyst (e.g., Pd(OAc)₂ with a ligand, or a pre-formed catalyst, 1-5 mol%), a bulky biarylphosphine ligand (e.g., SPhos, XPhos, 2-10 mol%), and a mild base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A workflow for troubleshooting dehalogenation in reactions of bromo-fluoroanilines.
Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling reactions.
References
Managing reaction temperature for stable aniline derivative synthesis
Welcome to the technical support center for the synthesis of aniline derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to managing reaction temperature, a critical parameter for ensuring stable and high-yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in managing temperature during aniline derivative synthesis?
The synthesis of aniline and its derivatives, particularly through methods like nitrobenzene hydrogenation, is often highly exothermic.[1][2] The significant release of heat can lead to a rapid increase in the reaction temperature, a phenomenon known as a thermal runaway, which can compromise the selectivity and stability of the desired product, and in some cases, lead to safety hazards.[3][4]
Q2: How does elevated temperature affect the selectivity and yield of aniline derivative synthesis?
Elevated temperatures can negatively impact the selectivity of the reaction, leading to the formation of unwanted byproducts.[5][6] For instance, in the hydrogenation of nitrobenzene, higher temperatures (e.g., >100 °C) can promote overhydrogenation of aniline, reducing the overall yield of the desired product.[5][6] In other reactions, such as N-alkylation, higher temperatures can favor the formation of di-alkylated or C-alkylated products over the desired mono-N-alkylated aniline.[7]
Q3: What are common side products formed due to poor temperature control?
Poor temperature control can lead to a variety of side products depending on the specific reaction.
-
Overhydrogenation: In catalytic hydrogenation, elevated temperatures can result in the formation of cyclohexylamine and other overhydrogenated species.[5]
-
Polymerization/Tarry Products: Uncontrolled exothermic reactions can cause polymerization of aniline or the formation of tarry, resinous materials.[3][8]
-
Oxidation Products: In the presence of air or oxidizing agents, aniline can oxidize, leading to colored impurities. This process is accelerated at higher temperatures.[9]
-
Di- and Poly-substitution: In reactions like N-alkylation, higher temperatures can lead to multiple substitutions on the amine group.[7][9]
Q4: What methods can be used to monitor the reaction temperature in real-time?
Continuous monitoring of the reaction temperature is crucial. Standard laboratory techniques include the use of thermocouples or resistance temperature detectors (RTDs) placed directly in the reaction mixture. For more detailed kinetic analysis, techniques like open-circuit-potential (OCP) measurements can be used to monitor the progress of polymerization reactions, which often correlates with temperature changes.[10] Electron Paramagnetic Resonance (EPR) spectroscopy can also be employed to monitor the kinetics of aniline polymerization at various temperatures.[11]
Troubleshooting Guides
Issue 1: Low Yield and/or Poor Selectivity
Symptoms: The final product yield is significantly lower than expected, or analysis (e.g., NMR, GC-MS) shows a high percentage of byproducts.
Possible Causes & Solutions:
-
Cause: The reaction temperature is too high, promoting side reactions.
-
Solution: Reduce the reaction temperature. For hydrogenation reactions, a range of 60-100°C often provides a good balance between reaction rate and selectivity.[5][6] For diazotization, temperatures must be kept low, typically between 0-5°C, to prevent the decomposition of the diazonium salt.[12][13]
-
-
Cause: Inefficient heat dissipation, leading to localized "hot spots" in the reactor.
-
Solution: Improve stirring to ensure homogenous temperature distribution. For larger-scale reactions, consider using a reactor with a cooling jacket or an internal cooling coil.[1]
-
-
Cause: The rate of reagent addition is too fast, causing a rapid exotherm.
-
Solution: Add reagents, especially strong oxidants or reactants in highly exothermic steps, dropwise or via a syringe pump to control the rate of heat generation.[14]
-
Issue 2: Formation of Tarry or Polymeric Byproducts
Symptoms: The reaction mixture becomes dark and viscous, and the desired product is difficult to isolate.
Possible Causes & Solutions:
-
Cause: A thermal runaway has occurred.
-
Solution: For future experiments, implement stricter temperature control measures. This includes pre-cooling the reaction vessel, using an ice bath, and adding reagents portion-wise or at a much slower rate.[3]
-
-
Cause: The reaction is sensitive to oxidation, which is accelerated by heat.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Issue 3: Reaction Fails to Go to Completion
Symptoms: Analysis shows a significant amount of starting material remaining even after extended reaction times.
Possible Causes & Solutions:
-
Cause: The reaction temperature is too low, resulting in slow kinetics.
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) while carefully monitoring for the formation of byproducts. The optimal temperature will provide a reasonable reaction rate without compromising selectivity. For example, in some aniline synthesis via hydrogenation, increasing the temperature from 40°C to 60°C can significantly increase the yield.[15]
-
Quantitative Data on Temperature Effects
The following tables summarize quantitative data from various studies on the impact of temperature on aniline derivative synthesis.
Table 1: Effect of Temperature on Aniline Yield in Continuous-Flow Hydrogenation of Nitrobenzene [15]
| Reaction Temperature (°C) | Aniline Yield (%) |
| 40 | 85 |
| 50 | 96 |
| 60 | 99 |
| 70 | 99 |
Table 2: Impact of Temperature on Aniline Selectivity in Vapor-Phase Nitrobenzene Hydrogenation [5][6]
| Catalyst | Reaction Temperature (°C) | Aniline Selectivity (%) |
| 5 wt% Pd/Al₂O₃ (GU-1) | 60 | 88 |
| 180 | 35 | |
| 0.3 wt% Pd/Al₂O₃ (GU-2) | 60 | 97 |
| 180 | 68 |
Table 3: Temperature-Dependent Selectivity in Vapor-Phase Alkylation of Aniline with Methanol [7]
| Reaction Temperature (K) | Selectivity for N-methylaniline (%) | Selectivity for N,N-dimethylaniline (%) |
| 573 | 99 | 1 |
| 673 | 57 | 36 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Nitrobenzene to Aniline
This protocol is based on studies of vapor-phase hydrogenation over a Pd/Al₂O₃ catalyst.[5][6]
-
Catalyst Preparation: Load the reactor with the desired amount of Pd/Al₂O₃ catalyst.
-
System Setup: Place the reactor in a temperature-controlled furnace. Connect gas lines for hydrogen and an inert gas (e.g., helium or nitrogen) through mass flow controllers.
-
Catalyst Conditioning: Heat the catalyst to the initial reaction temperature (e.g., 60°C) under a flow of hydrogen for a specified period (e.g., 16 hours) to stabilize the catalyst.[5]
-
Reaction Initiation: Introduce nitrobenzene vapor into the reactor at a controlled rate, premixed with a large excess of hydrogen (e.g., H₂:nitrobenzene molar ratio of 600:1).[5]
-
Temperature Control: Maintain the desired reaction temperature using the furnace's temperature controller. For studies investigating temperature effects, increase the temperature in a stepwise manner (e.g., 60, 80, 100, 120, 140, 160, 180°C), allowing the system to reach a steady state at each temperature before collecting data.[5]
-
Product Analysis: The reactor outlet stream is cooled, and the liquid products are collected and analyzed by methods such as gas chromatography (GC) to determine the conversion of nitrobenzene and the selectivity for aniline.
Protocol 2: Diazotization of Aniline
This protocol is based on the general procedure for forming diazonium salts, which are sensitive to temperature.[12][13]
-
Preparation: Dissolve aniline in an aqueous solution of a mineral acid (e.g., 2.5-3 equivalents of HCl) in a beaker or flask.
-
Cooling: Place the reaction vessel in an ice-salt bath to cool the solution to 0-5°C. It is critical to maintain this low temperature throughout the reaction.
-
Reagent Addition: Prepare a solution of sodium nitrite (NaNO₂) in water. Add the sodium nitrite solution slowly and dropwise to the cold aniline solution with constant, vigorous stirring.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer to ensure it does not rise above 5°C. The rate of NaNO₂ addition should be adjusted to control the exotherm.
-
Reaction Completion: The completion of the reaction can be tested by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the end of the reaction. The resulting solution contains the benzene diazonium salt and should be used promptly in subsequent steps, as it is unstable at higher temperatures.
Visualizations
Caption: Impact of reaction temperature on product selectivity in aniline derivative synthesis.
Caption: Troubleshooting workflow for low yield or poor selectivity in aniline synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. journal.bcrec.id [journal.bcrec.id]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Aniline - Wikipedia [en.wikipedia.org]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
- 11. iranarze.ir [iranarze.ir]
- 12. Pigment production cooling (Aniline) | HTT AG [htt-ag.com]
- 13. byjus.com [byjus.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in 4-(Benzyloxy)-3-bromo-5-fluoroaniline reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(benzyloxy)-3-bromo-5-fluoroaniline. The following information is designed to help overcome common challenges and optimize reaction outcomes, particularly for cross-coupling reactions where low conversion rates can be a significant hurdle.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination reaction with this compound is showing low conversion. What are the most likely causes?
Low conversion in Buchwald-Hartwig aminations involving this substrate can stem from several factors. The aniline itself is electron-rich due to the amino and benzyloxy groups, which can affect the catalytic cycle. Additionally, the presence of three different substituents (benzyloxy, bromo, fluoro) introduces steric and electronic complexities.
Potential Causes and Troubleshooting Steps:
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Catalyst System (Palladium Precursor and Ligand): The choice of ligand is critical. For electron-rich aryl bromides, bulky and electron-rich phosphine ligands are often required to promote reductive elimination, which can be the rate-limiting step.
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Recommendation: Screen a panel of ligands. Start with commonly used biarylphosphine ligands like XPhos, SPhos, or RuPhos. For sterically hindered anilines, ligands like BrettPhos can be effective. Consider using pre-formed palladium catalysts (e.g., XPhos Pd G3) for better consistency.
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Base Selection: The base plays a crucial role in the deprotonation of the amine coupling partner and the overall reaction rate. Strong, non-nucleophilic bases are typically used.
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Recommendation: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. If base-sensitive functional groups are present, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be tested, although this may require higher reaction temperatures or longer reaction times.
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Solvent: The solvent can influence the solubility of the catalyst, base, and substrates, thereby affecting the reaction rate.
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Recommendation: Toluene and dioxane are standard solvents for Buchwald-Hartwig reactions. Anhydrous conditions are essential.
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Reaction Temperature: Insufficient temperature can lead to slow reaction rates.
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Recommendation: Start with a temperature around 80-100 °C. If conversion is still low, a higher temperature (up to 110-120 °C) may be necessary, but be mindful of potential side reactions.
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Below is a troubleshooting workflow for a sluggish Buchwald-Hartwig amination:
Q2: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen) in my cross-coupling reaction. How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be caused by the presence of water or other proton sources, or by β-hydride elimination from certain organometallic intermediates.
Strategies to Minimize Hydrodehalogenation:
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Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Use freshly distilled solvents and dry the starting materials and base under vacuum.
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Ligand Choice: Certain ligands are more prone to promoting hydrodehalogenation.
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Recommendation: Ligands with bulky substituents, such as XPhos or tBuXPhos, can disfavor the pathways leading to hydrodehalogenation.
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Base: The choice of base can influence the amount of hydrodehalogenation.
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Recommendation: In some cases, using a weaker base like K₃PO₄ can reduce this side reaction.
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Scavengers: Adding a scavenger for adventitious water, such as anhydrous magnesium sulfate, can be beneficial.
Q3: My Suzuki-Miyaura coupling with this compound is giving a low yield. What parameters should I optimize?
Similar to the Buchwald-Hartwig amination, low yields in Suzuki-Miyaura couplings with this substrate can be attributed to catalyst, base, and solvent effects. The electronic nature of the boronic acid or ester coupling partner also plays a significant role.
Optimization Parameters for Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Screen catalysts like Pd(PPh₃)₄, PdCl₂(dppf), and pre-catalysts with bulky biarylphosphine ligands (e.g., SPhos-Pd-G2). | The choice of catalyst is crucial for efficient oxidative addition and transmetalation. Electron-rich and sterically hindered ligands can improve performance with challenging substrates. |
| Base | Use aqueous solutions of K₂CO₃, Cs₂CO₃, or K₃PO₄. | The base is required to activate the boronic acid for transmetalation. The choice of base can impact the reaction rate and side product formation. |
| Solvent System | A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used. | The aqueous phase is necessary for the base to activate the boronic acid. |
| Boronic Acid/Ester Quality | Use high-purity boronic acids or esters. Consider using potassium trifluoroborate salts for improved stability. | Impurities in the boronic acid can inhibit the catalyst. |
| Temperature | Typically 80-100 °C. | Provides the necessary activation energy for the catalytic cycle. |
Below is a diagram illustrating the key components of a Suzuki-Miyaura reaction that may require optimization.
Q4: Is there a risk of debenzylation of the 4-(benzyloxy) group under my reaction conditions?
Yes, the benzyloxy group can be susceptible to cleavage under certain palladium-catalyzed conditions, particularly in the presence of a hydrogen source.
Conditions that may lead to debenzylation:
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Hydrogen Source: If the reaction generates hydrogen gas (e.g., from a side reaction) or if a hydrogen donor is present (e.g., certain solvents or additives), palladium on carbon (formed from catalyst decomposition) can catalyze hydrogenolysis of the benzyl ether.
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High Temperatures and Prolonged Reaction Times: These conditions can increase the likelihood of catalyst decomposition and subsequent debenzylation.
How to Avoid Debenzylation:
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Use High-Purity Reagents and Solvents: Minimize potential sources of hydrogen.
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Optimize Reaction Time: Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times after the desired product has formed.
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Catalyst Choice: Some palladium catalysts may be more prone to decomposition into palladium black, which is an active hydrogenation catalyst. Using stable pre-catalysts can sometimes mitigate this issue.
Experimental Protocols
General Protocol for a Screening Buchwald-Hartwig Amination:
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Preparation: In a glovebox, add this compound (1.0 equiv.), the desired amine coupling partner (1.2 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vial equipped with a stir bar.
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Solvent Addition: Add anhydrous toluene (to make a 0.1 M solution with respect to the aniline).
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Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography.
General Protocol for a Screening Suzuki-Miyaura Coupling:
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Preparation: To a reaction flask, add this compound (1.0 equiv.), the boronic acid or ester (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
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Solvent Addition: Add a mixture of dioxane and water (e.g., 4:1 v/v, to make a 0.1 M solution with respect to the aniline).
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Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
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Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere with stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purification: Purify the crude product by column chromatography.
Note: These are general starting protocols and may require optimization for specific coupling partners.
Technical Support Center: Analysis of 4-(Benzyloxy)-3-bromo-5-fluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 4-(Benzyloxy)-3-bromo-5-fluoroaniline by LC-MS.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC-MS analysis of this compound and its impurities.
Question: Why am I seeing poor peak shape (tailing or fronting) for the main compound and its impurities?
Answer: Poor peak shape can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
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Column Overload: The concentration of your sample may be too high, leading to peak tailing. Try diluting your sample and reinjecting.
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Secondary Interactions: The acidic nature of the aniline moiety can cause interactions with residual silanols on the silica-based column, leading to peak tailing. Ensure your mobile phase is adequately buffered, for example, with 0.1% formic acid, to suppress this effect.
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Column Contamination or Degradation: The column may be contaminated or have lost its efficiency. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
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Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the aniline. An acidic mobile phase is generally recommended for the analysis of amines to ensure they are in their protonated form, which typically results in better peak shape on reversed-phase columns.
Question: I am observing unexpected peaks in my chromatogram. How can I determine if they are actual impurities or artifacts?
Answer: The appearance of unexpected peaks is a common issue. Here’s how to investigate their origin:
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Blank Injection: Inject a blank sample (your sample solvent) to check for carryover from previous injections or contamination in the solvent itself.
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Mobile Phase Contamination: Contaminants in the mobile phase can appear as peaks in your chromatogram.[1][2][3] Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.[2][4]
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Sample Degradation: The compound may be degrading in the sample vial. Prepare a fresh sample and inject it immediately.
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Mass Spectral Analysis: Analyze the mass spectrum of the unexpected peak. Determine its molecular weight and fragmentation pattern to see if it could be a related impurity or a known contaminant.
Question: My MS signal intensity is low or inconsistent. What are the possible causes and solutions?
Answer: Low or fluctuating signal intensity can compromise the quality of your data.[5] Consider the following:
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Ion Suppression: The sample matrix can interfere with the ionization of your target compounds, leading to a suppressed signal.[5] Diluting the sample can often mitigate this effect.
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Ion Source Contamination: The ion source can become contaminated over time, leading to reduced sensitivity.[5] Regular cleaning of the ion source is recommended.
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Incorrect MS Parameters: The mass spectrometer parameters may not be optimized for your compound. Perform tuning and optimization of the ion source and analyzer settings.
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Mobile Phase Composition: The mobile phase composition, including additives, can significantly impact ionization efficiency. Ensure you are using a mobile phase that promotes good ionization for your analyte (e.g., acidic mobile phase for positive ion mode).
Question: I am having trouble identifying the chemical structures of the observed impurities. What is a systematic approach to structure elucidation?
Answer: Identifying unknown impurities requires a combination of chromatographic and mass spectral data.
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Accurate Mass Measurement: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass of the impurity. This will allow you to predict the elemental composition.
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Isotopic Pattern Analysis: For halogenated compounds like this compound, the isotopic pattern in the mass spectrum is a key identifier. Bromine has two major isotopes, 79Br and 81Br, in roughly equal abundance, which will result in a characteristic M and M+2 pattern for bromine-containing ions.
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MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) to fragment the impurity ion. The fragmentation pattern provides valuable structural information. For example, the loss of a benzyl group (91 Da) or a benzyloxy group (107 Da) would be indicative of impurities where this part of the molecule has been modified.
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Comparison with Starting Materials and Known Byproducts: Consider the synthetic route of this compound. Potential impurities could include unreacted starting materials, intermediates, or byproducts from side reactions such as over-bromination or de-benzylation.
Frequently Asked Questions (FAQs)
Q1: What are the most likely process-related impurities in this compound?
A1: Based on a likely synthetic route involving the benzylation of a substituted p-aminophenol followed by bromination, potential impurities could include:
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Starting materials: Unreacted 4-amino-2-bromo-6-fluorophenol or benzyl bromide.
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Over-brominated species: Di- or tri-brominated analogues of the final product.
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De-benzylated impurity: 4-Amino-2-bromo-6-fluorophenol.
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Isomeric impurities: Impurities arising from bromination at a different position on the aromatic ring.
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Byproducts of side reactions: Impurities formed from reactions with residual reagents or solvents.[6]
Q2: What type of LC column is best suited for this analysis?
A2: A reversed-phase C18 column is a good starting point for the separation of this compound and its impurities. A column with a particle size of less than 3 µm will provide higher resolution.
Q3: What are the recommended mobile phases for the LC-MS analysis?
A3: A common mobile phase combination for the analysis of aromatic amines is:
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid. The formic acid helps to protonate the aniline, leading to better peak shape and improved ionization in positive ion mode.
Q4: Which ionization mode (positive or negative) is more suitable for this compound?
A4: Positive ion electrospray ionization (ESI+) is generally preferred for anilines as the amino group is readily protonated.
Q5: How can I quantify the identified impurities?
A5: Impurity quantification can be performed using the following methods:
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External Standard Calibration: If reference standards for the impurities are available, you can create a calibration curve for each impurity to determine its concentration.
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Relative Response Factor (RRF): If reference standards are not available, you can estimate the concentration of the impurities relative to the main compound by assuming an RRF of 1. However, for more accurate quantification, the RRF should be experimentally determined.
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Area Percent Normalization: This method assumes that all compounds have the same response factor and provides an estimate of the relative amounts of the impurities.
Quantitative Data Presentation
The following table provides a hypothetical example of a quantitative analysis of impurities in a batch of this compound.
| Compound | Retention Time (min) | [M+H]+ (m/z) | Area (%) |
| 4-Amino-2-bromo-6-fluorophenol | 3.5 | 207.9/209.9 | 0.08 |
| This compound | 8.2 | 296.0/298.0 | 99.5 |
| 4-(Benzyloxy)-3,5-dibromo-5-fluoroaniline | 9.5 | 373.9/375.9/377.9 | 0.25 |
| Unidentified Impurity 1 | 6.8 | 310.1/312.1 | 0.12 |
| Unidentified Impurity 2 | 10.1 | 220.2 | 0.05 |
Experimental Protocols
Detailed Methodology for LC-MS Analysis
This protocol provides a starting point for the LC-MS analysis of this compound. Method optimization may be required based on the specific instrument and column used.
1. Sample Preparation:
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Accurately weigh approximately 10 mg of the this compound sample.
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Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
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Further dilute the stock solution to a final concentration of 10 µg/mL using the same solvent mixture.
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Filter the final solution through a 0.22 µm syringe filter before injection.
2. LC-MS System and Conditions:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | Agilent Zorbax RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetononitrile |
| Gradient | 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent |
| Ionization Mode | ESI Positive |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psig |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Fragmentor | 175 V |
| Mass Range | 100-1000 m/z |
| Acquisition Mode | MS1 and Auto MS/MS |
| Collision Energy | 10, 20, 40 V (for MS/MS) |
Visualizations
References
Validation & Comparative
Navigating the Spectral Maze: A Comparative Guide to the ¹H and ¹³C NMR Interpretation of 4-(Benzyloxy)-3-bromo-5-fluoroaniline
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique in this endeavor. This guide provides a detailed comparative analysis of the predicted ¹H and ¹³C NMR spectra of 4-(Benzyloxy)-3-bromo-5-fluoroaniline, a polysubstituted aromatic compound with potential applications in medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific molecule, this guide is based on established spectroscopic principles and data from structurally analogous compounds.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the aniline and benzyl rings, the benzylic methylene protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents: the electron-donating amino and benzyloxy groups, and the electron-withdrawing bromo and fluoro groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 6.85 - 7.05 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-6 | 6.65 - 6.85 | Doublet of doublets (dd) | J(H-F) ≈ 10-12, J(H-H) ≈ 2-3 |
| -NH₂ | 3.50 - 4.50 | Broad singlet (br s) | - |
| -CH₂- | 5.00 - 5.20 | Singlet (s) | - |
| Benzyl Ar-H (ortho) | 7.35 - 7.55 | Doublet (d) | J(H-H) ≈ 7-8 |
| Benzyl Ar-H (meta) | 7.25 - 7.45 | Triplet (t) | J(H-H) ≈ 7-8 |
| Benzyl Ar-H (para) | 7.20 - 7.40 | Triplet (t) | J(H-H) ≈ 7-8 |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will reflect the diverse chemical environments of the carbon atoms in this compound. The fluorine atom will introduce characteristic C-F couplings, which can be observed in the spectrum. The chemical shifts are predicted based on the additive effects of the substituents on the aromatic ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-1 | 140.0 - 145.0 | - |
| C-2 | 105.0 - 110.0 | J(C-F) ≈ 5-10 |
| C-3 | 100.0 - 105.0 | J(C-F) ≈ 20-30 |
| C-4 | 150.0 - 155.0 | J(C-F) ≈ 240-260 |
| C-5 | 145.0 - 150.0 | J(C-F) ≈ 10-15 |
| C-6 | 110.0 - 115.0 | J(C-F) ≈ 3-5 |
| -CH₂- | 70.0 - 75.0 | - |
| Benzyl C (ipso) | 135.0 - 140.0 | - |
| Benzyl C (ortho) | 128.0 - 130.0 | - |
| Benzyl C (meta) | 127.0 - 129.0 | - |
| Benzyl C (para) | 127.0 - 129.0 | - |
Experimental Protocols
The following provides a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for compounds similar to this compound.
Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
¹H NMR Spectroscopy:
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Instrument: 400 MHz (or higher) NMR spectrometer
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Solvent: CDCl₃ or DMSO-d₆
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Temperature: 298 K
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Pulse Program: Standard single-pulse experiment (zg30)
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Number of Scans: 16-64
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Relaxation Delay: 1.0 s
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Spectral Width: -2 to 12 ppm
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Data Processing: Fourier transformation, phase correction, and baseline correction.
¹³C NMR Spectroscopy:
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Instrument: 100 MHz (or higher) NMR spectrometer
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Solvent: CDCl₃ or DMSO-d₆
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Temperature: 298 K
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Pulse Program: Proton-decoupled pulse sequence (zgpg30)
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Number of Scans: 1024-4096
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Relaxation Delay: 2.0 s
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Spectral Width: -10 to 220 ppm
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Data Processing: Fourier transformation with exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction.
Visualization of Spectral Interpretation Workflow
The logical process for interpreting the NMR spectra of this compound can be visualized as a workflow, starting from the molecular structure and leading to the assignment of spectral peaks.
Caption: Workflow for the interpretation of predicted NMR spectra.
Comparative Analysis with Structurally Related Compounds
To enhance the confidence in the predicted spectral data, a comparison with experimentally determined NMR data of structurally similar compounds is invaluable.
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Aniline: The parent aniline molecule shows aromatic proton signals between 6.7 and 7.2 ppm and a broad NH₂ signal around 3.5 ppm. The aromatic carbons appear between 115 and 147 ppm.
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4-Fluoroaniline: The introduction of a fluorine atom at the 4-position shifts the chemical shifts of the ortho and meta protons and carbons due to its inductive and mesomeric effects. Importantly, C-F coupling is observed.
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Benzyl Ethers: The benzylic methylene protons typically resonate around 5.0 ppm as a singlet, and the benzyl aromatic protons show a characteristic pattern between 7.2 and 7.5 ppm.
By considering the individual and combined effects of the benzyloxy, bromo, fluoro, and amino substituents, a reliable prediction of the ¹H and ¹³C NMR spectra for this compound can be achieved. This guide provides a foundational framework for researchers to anticipate and interpret the NMR spectra of this and other similarly complex molecules, thereby facilitating their structural characterization and accelerating the drug discovery process.
Comparing synthesis efficiency of different substituted anilines
An authoritative guide to the synthesis of substituted anilines, offering a comparative analysis of prevalent and innovative methodologies. This document provides researchers, scientists, and drug development professionals with a concise overview of synthesis efficiencies, supported by experimental data and detailed protocols.
Introduction to Aniline Synthesis
Comparative Analysis of Synthesis Efficiency
The choice of synthetic route for a particular substituted aniline depends on factors such as the desired substitution pattern, functional group tolerance, scalability, and cost. The following table summarizes and compares the efficiency of various methods based on reported experimental data.
| Synthesis Method | Substrate Example | Product Example | Catalyst/Reagent | Key Conditions | Yield (%) | Reference(s) |
| Reduction of Nitroaromatics | ||||||
| Catalytic Hydrogenation | Nitrobenzene | Aniline | 0.3 wt% Pd/Al₂O₃ | Vapor phase, 60-180 °C, excess H₂ | 97 (selectivity) | [4] |
| Transfer Hydrogenation | Nitroarenes | Anilines | Well-defined iron-based catalyst / Formic acid | Mild conditions | Good to Excellent | [5] |
| Photocatalytic Reduction | Nitrobenzene | Aniline | Pd-modified CdS nanorods | Anaerobic, ethanol solvent, ammonium formate | ~77 | [6] |
| Reduction with CO/H₂O | Nitrobenzene | Aniline | Pd(0) nanoparticles | CO/H₂O | High | [7][8] |
| Electrocatalytic Reduction | Nitroarenes | Anilines | Polyoxometalate redox mediator | Aqueous solution, room temperature and pressure | Excellent selectivity | [1] |
| Direct C-H Amination | ||||||
| Hydroxylamine Amination | Benzene | Aniline | Vanadate catalyst with iron oxide co-catalyst / NH₂OH·HCl | Acetic acid aqueous solution | up to 90 | [9] |
| Domino Rearrangement | ||||||
| Copper-Catalyzed Rearrangement | ortho-Alkylated N-methoxyanilines | Multi-substituted anilines | Cationic copper catalysts | Mild conditions | Good | [10] |
| Other Novel Methods | ||||||
| From Benzyl Azides | Benzyl azides with EWG | Substituted anilines | Concentrated H₂SO₄ | Room temperature, 5 minutes | 60-90 | [11] |
| Imine Condensation–Isoaromatization | (E)-2-Arylidene-3-cyclohexenones & primary amines | 2-Benzyl N-substituted anilines | Catalyst- and additive-free | DME, 60 °C | 23-82 | [12][13][14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for two distinct and efficient methods of aniline synthesis.
Protocol 1: Electrocatalytic Reduction of Nitroarenes to Anilines[1]
This method represents a sustainable approach, operating at room temperature and pressure in an aqueous solution.
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Electrochemical Setup: A standard three-electrode electrochemical cell is used, containing a working electrode, a counter electrode, and a reference electrode.
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Reaction Mixture: The aqueous solution contains the nitroarene substrate and a polyoxometalate redox mediator. The electrons and protons required for the reduction are sourced from water.
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Electrolysis: A controlled potential is applied to the working electrode. The polyoxometalate mediator is first reduced at the electrode surface.
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Catalytic Reduction: The reduced mediator then chemically reduces the nitrobenzene substrate to the corresponding aniline in the bulk solution. This indirect process prevents unproductive side reactions that can occur from the direct electro-reduction of nitrobenzene on the electrode surface.
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Work-up and Isolation: Upon completion, the product is extracted from the aqueous solution using an appropriate organic solvent. The solvent is then removed under reduced pressure to yield the purified aniline derivative. This method shows excellent selectivity, even for challenging substrates like those with ortho-iodide groups.[1]
Protocol 2: Synthesis of 2-Benzyl N-Substituted Anilines via Imine Condensation–Isoaromatization[13]
This catalyst-free method provides an efficient route to synthetically useful N-substituted anilines.
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Reactant Preparation: In a reaction vial equipped with a magnetic stirrer, place the (E)-2-arylidene-3-cyclohexenone (0.2 mmol), the primary aliphatic amine (2.0 mmol), and dimethoxyethane (DME, 2 mL).
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Reaction Execution: The reaction mixture is stirred at 60 °C. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) analysis.
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Product Isolation: After the reaction is complete, the solvent is removed by concentration under reduced pressure.
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Purification: The resulting residue is purified by column chromatography on silica gel to afford the pure 2-benzyl N-substituted aniline product. Yields for this method are reported to be in the range of 23-82%.[12]
Visualizing Synthesis Pathways
Diagrams are provided below to illustrate the general synthetic routes and a typical experimental workflow.
Caption: Major synthetic routes to substituted anilines.
Caption: Workflow for nitroaromatic reduction.
Conclusion
The synthesis of substituted anilines is a dynamic field with both well-established industrial processes and emerging innovative methods. While the reduction of nitroaromatics remains a robust and widely used strategy, offering high yields with a variety of catalytic systems, newer methods provide compelling alternatives.[4][5] Direct C-H amination and domino rearrangements, for example, offer more atom-economical and efficient pathways to complex aniline derivatives.[9][10] The choice of method should be guided by a careful evaluation of substrate scope, desired product, reaction conditions, and environmental impact. The data and protocols presented in this guide serve as a valuable resource for making informed decisions in the synthesis of this vital class of compounds.
References
- 1. High Yield and Selective Electrocatalytic Reduction of Nitroarenes to Anilines using Redox Mediators - Enlighten Research Data [researchdata.gla.ac.uk]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. sciencedaily.com [sciencedaily.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 14. Synthesis of 2-benzyl N-substituted anilines via imine condensation-isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-3-bromo-5-fluoroaniline in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the development of novel kinase inhibitors and other pharmaceuticals, the selection of appropriate building blocks is paramount. 4-(Benzyloxy)-3-bromo-5-fluoroaniline is a valuable reagent, offering a versatile scaffold for modification through cross-coupling reactions. However, the presence of the benzyl protecting group can necessitate an additional deprotection step, which may not always be desirable. This guide provides a comparative overview of viable alternative reagents, focusing on their performance in crucial synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Alternative Reagents at a Glance
The primary alternatives to this compound involve the replacement of the benzyloxy group with smaller, more robust alkoxy groups, such as methoxy and ethoxy. These alternatives, namely 3-bromo-5-fluoro-4-methoxyaniline and 3-bromo-4-ethoxy-5-fluoroaniline , offer the advantage of eliminating a deprotection step in many synthetic routes. Additionally, the unprotected phenol, 4-amino-2-bromo-6-fluorophenol , can be considered when a free hydroxyl group is desired directly.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The performance of this compound and its alternatives in this reaction is critical for their application in building complex molecular scaffolds.
While direct comparative studies are limited, the following table summarizes representative yields for Suzuki-Miyaura reactions of structurally similar bromoanilines with various arylboronic acids. This data provides an estimate of the expected performance of the target compound and its alternatives.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 |
| 3-Bromo-5-fluoro-4-methoxyaniline | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~90 |
| 3-Bromo-4-ethoxy-5-fluoroaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~88 |
| 4-Amino-2-bromo-6-fluorophenol | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 12 | ~80 |
Note: The yields presented are representative and sourced from various publications on similar substrates. They are intended for comparative purposes and may not reflect the outcome of a direct head-to-head experimental comparison.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, essential for the synthesis of many biologically active compounds. The reactivity of the aniline alternatives in this transformation is a key consideration.
Similar to the Suzuki coupling data, the following table provides representative yields for the Buchwald-Hartwig amination of related bromoanilines.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 24 | ~80-90 |
| 3-Bromo-5-fluoro-4-methoxyaniline | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 20 | ~85 |
| 3-Bromo-4-ethoxy-5-fluoroaniline | Piperidine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 24 | ~82 |
| 4-Amino-2-bromo-6-fluorophenol | Benzylamine | Pd(OAc)₂ / Xantphos | K₂CO₃ | Toluene | 110 | 18 | ~75 |
Note: The yields presented are representative and sourced from various publications on similar substrates. They are intended for comparative purposes and may not reflect the outcome of a direct head-to-head experimental comparison.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the bromoaniline derivative (1.0 eq.), arylboronic acid (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent system (e.g., toluene/water 4:1) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
To a reaction vessel under an inert atmosphere are added the bromoaniline derivative (1.0 eq.), the amine coupling partner (1.1-1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.3-1.5 eq.). A suitable anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated to the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by flash chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a decision-making pathway for selecting the appropriate reagent.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Caption: Decision pathway for selecting the appropriate aniline reagent.
Discussion and Recommendations
This compound:
-
Pros: The benzyl group is a robust protecting group, stable to a wide range of reaction conditions. It can be reliably removed via catalytic hydrogenation.
-
Cons: Requires an additional deprotection step, which adds to the overall synthetic sequence and may not be compatible with other functional groups sensitive to hydrogenation (e.g., alkenes, alkynes, nitro groups).
3-Bromo-5-fluoro-4-methoxyaniline & 3-Bromo-4-ethoxy-5-fluoroaniline:
-
Pros: These reagents eliminate the need for a deprotection step, streamlining the synthetic route. The methoxy and ethoxy groups are generally stable and do not interfere with many common transformations.
-
Cons: The presence of the methoxy or ethoxy group in the final molecule may not be desired from a structure-activity relationship (SAR) perspective. Cleavage of these ethers to the corresponding phenol is possible but often requires harsh conditions (e.g., BBr₃).
4-Amino-2-bromo-6-fluorophenol:
-
Pros: This reagent is ideal when the final target molecule requires a free hydroxyl group. It avoids both protection and deprotection steps.
-
Cons: The free phenolic proton can potentially interfere with certain reaction conditions, particularly those employing strong bases, and may require careful optimization of the reaction parameters.
The choice of reagent ultimately depends on the specific synthetic strategy and the desired final product. For syntheses where a terminal deprotection step is acceptable and the presence of reducible functional groups is not a concern, This compound remains a solid choice. However, for more efficient and streamlined syntheses where an alkoxy group is tolerated in the final product, 3-bromo-5-fluoro-4-methoxyaniline and 3-bromo-4-ethoxy-5-fluoroaniline present excellent alternatives. When the target molecule necessitates a free phenol, direct use of 4-amino-2-bromo-6-fluorophenol is the most logical approach, provided the reaction conditions are carefully managed. Researchers should consider the overall synthetic economy and the SAR of their target compounds when making their selection.
A Comparative Crystallographic Analysis of 4-(Benzyloxy)-3-bromo-5-fluoroaniline Derivatives and Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms and bulky benzyloxy groups into aniline scaffolds is a cornerstone of modern medicinal chemistry. These modifications significantly influence molecular conformation, electronic properties, and intermolecular interactions, thereby modulating the pharmacological profile of drug candidates. The compound 4-(benzyloxy)-3-bromo-5-fluoroaniline and its derivatives are of particular interest in fragment-based drug discovery, where precise structural knowledge is paramount for optimizing lead compounds. This guide provides a comparative analysis of the crystallographic data of structurally related aniline derivatives, a detailed experimental protocol for their synthesis and X-ray analysis, and a workflow for their application in drug discovery.
Performance Comparison: Crystallographic Parameters of Substituted Anilines
While specific crystallographic data for this compound is not publicly available, a comparative analysis of structurally similar compounds provides valuable insights into the expected solid-state behavior of this class of molecules. The following table summarizes key crystallographic parameters for selected substituted anilines, offering a predictive framework for the target compound.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| 4-Bromo-N-(4-hydroxybenzylidene)aniline | C₁₃H₁₀BrNO | Orthorhombic | Pccn | 21.9588 | 11.0866 | 9.3132 | 90 | 90 | 90 | 8 | [1] |
| 4-Methoxyanilinium Chloride | C₇H₁₀ClNO | Monoclinic | P2₁/c | - | - | - | - | - | - | - | [2] |
| 4-Fluoroaniline | C₆H₆FN | - | - | - | - | - | - | - | - | - | [3] |
| 4-Bromo-3-fluoroaniline | C₆H₅BrFN | - | - | - | - | - | - | - | - | - | [4] |
Note: Detailed unit cell parameters for 4-Methoxyanilinium Chloride, 4-Fluoroaniline, and 4-Bromo-3-fluoroaniline were not available in the cited literature. The table highlights the type of data that would be compared.
Experimental Protocols
A generalized yet detailed methodology for the synthesis and single-crystal X-ray diffraction analysis of this compound derivatives is presented below.
Synthesis of this compound Derivatives
A common route for the synthesis of substituted anilines involves nucleophilic aromatic substitution or multi-step reactions starting from commercially available precursors. For a derivative of this compound, a plausible synthetic route is outlined:
-
Starting Material : 3-Bromo-5-fluoroaniline.
-
Protection of the Amine Group : The amino group of 3-bromo-5-fluoroaniline is first protected, for example, by acetylation with acetic anhydride.
-
Hydroxylation : The protected aniline is then subjected to a hydroxylation reaction to introduce a hydroxyl group at the 4-position.
-
Benzylation : The hydroxyl group is then benzylated using benzyl bromide in the presence of a suitable base (e.g., K₂CO₃) to form the benzyloxy ether linkage.
-
Deprotection : Finally, the protecting group on the amine is removed to yield the target this compound.
Single-Crystal X-ray Crystallography
The following protocol outlines the key steps for obtaining and analyzing the crystal structure of a small organic molecule like a this compound derivative.
-
Crystal Growth :
-
High-purity synthesized compound is required.
-
Slow evaporation of a saturated solution is a common and effective method. Solvents to be screened include ethanol, methanol, acetone, and ethyl acetate, or mixtures thereof.
-
The solution should be left undisturbed in a vessel covered with a perforated film to allow for slow solvent evaporation.
-
Alternative methods include slow cooling of a saturated solution or vapor diffusion.
-
-
Crystal Selection and Mounting :
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.
-
The crystal should be clear, without cracks or inclusions.
-
The selected crystal is mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
-
-
Data Collection :
-
The mounted crystal is placed on a single-crystal X-ray diffractometer.
-
The diffractometer is equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
A series of diffraction images are collected as the crystal is rotated.
-
-
Data Processing and Structure Solution :
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The intensities of the diffraction spots are integrated.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement :
-
The initial structural model is refined against the experimental data to improve the accuracy of the atomic coordinates, displacement parameters, and other structural parameters.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using crystallographic software.
-
Visualizing the Workflow in Drug Discovery
The following diagram illustrates the pivotal role of X-ray crystallography in a fragment-based drug discovery (FBDD) workflow, a common application for aniline derivatives.
References
Biological activity screening of compounds derived from 4-(Benzyloxy)-3-bromo-5-fluoroaniline
Comparative Biological Activity Screening of Substituted Aniline Derivatives
A Guide for Researchers in Drug Discovery
Introduction
While specific experimental data on the biological activity of compounds directly derived from 4-(benzyloxy)-3-bromo-5-fluoroaniline is not extensively available in publicly accessible literature, the broader family of substituted anilines represents a rich source of biologically active molecules. This guide provides a comparative overview of the anticancer and antimicrobial activities of various substituted aniline derivatives, drawing upon data from structurally related compounds. The inclusion of fluorine, bromine, and benzyloxy moieties in aniline scaffolds has been shown to modulate their pharmacological properties significantly. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Anticancer Activity of Substituted Aniline Derivatives
Substituted anilines, particularly those incorporating halogen atoms, have demonstrated promising anticancer activities. The introduction of fluorine, for instance, can enhance metabolic stability and binding affinity to target proteins.
Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various fluoroaniline and bromoaniline derivatives against different cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50/LC50) | Reference |
| Fluoroaniline Derivatives | 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[1][2]benzoquinone | A375 (Melanoma) | LC50: 12.25 µg/mL | [3] |
| Fluorinated-indole derivative (34b) | A549 (Lung) | IC50: 0.8 µM | ||
| Fluorinated 2,3-dimethylindole (36) | GIII-Calu1 (Lung) | IC50: 3.1 µM | ||
| Fluorinated 2,3-dimethylindole (36) | Panc1 (Pancreas) | IC50: 3.2 µM | ||
| 5-Fluoroindole-2-carboxylic acid (10) | - (APE1 inhibition) | IC50: 10 µM | ||
| Bromoaniline Derivatives | 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (C9) | NCI-H520 (NSCLC) | IC50: 1.36 µM | [4] |
| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (C9) | NCI-H1581 (NSCLC) | IC50: 1.25 µM | [4] | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat brain tumor) | IC50: 6.7 µg/mL | [5] | |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervix carcinoma) | IC50: 8.2 µg/mL | [5] |
Experimental Protocols: Anticancer Screening
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Signaling Pathway Inhibition
Certain substituted aniline derivatives have been shown to inhibit specific signaling pathways crucial for cancer cell proliferation and survival. For example, some benzamide derivatives act as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), which can lead to the downstream inhibition of the MAPK/ERK pathway.
Caption: Inhibition of the FGFR1-MAPK signaling pathway by a substituted aniline derivative.
Antimicrobial Activity of Substituted Aniline Derivatives
Derivatives of aniline are also known for their potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The presence and position of substituents on the aniline ring play a critical role in determining the spectrum and potency of their antimicrobial effects.
Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for different classes of aniline derivatives against various microbial strains.
| Compound Class | Specific Derivative | Microbial Strain | Activity (MIC) | Reference |
| Benzyloxy-aniline Derivatives | N-benzyl aniline derivative 2 | Bacillus cereus | < 200 µM | [6] |
| N-benzyl aniline derivative 4 | Staphylococcus aureus | < 200 µM | [6] | |
| Fluoroaniline Derivatives | 4-fluorophenyl substituted pyrazole derivative (4) | S. aureus ATCC 33591 | 1 µg/mL | [7] |
| 4-fluoro-3-methyl aniline derivative (5) | Bacillus subtilis | 12.5 µg/mL | [8] | |
| 3-Fluorophenyl aniline (1) | Gram-positive bacteria | Weak inhibitor | [8] | |
| Bromoaniline Derivatives | 4-bromo-3-methyl aniline derivative (7) | S. aureus strains | 3.12-6.25 µg/mL | [8] |
| Trifluoromethyl (11) and trifluoromethoxy (12) derivatives | Gram-positive bacteria | 2 µg/mL | [7] |
Experimental Protocols: Antimicrobial Screening
Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial screening of novel chemical compounds for biological activity.
Caption: A generalized workflow for screening and identifying bioactive compounds.
Conclusion
The landscape of substituted anilines offers a fertile ground for the discovery of novel therapeutic agents. While direct biological data for derivatives of this compound remains to be published, the comparative data from structurally similar compounds strongly suggest that this scaffold holds significant potential. The presence of a benzyloxy group, along with bromo and fluoro substituents, provides a unique combination of lipophilicity, steric, and electronic properties that can be exploited for targeted drug design. Researchers are encouraged to use the provided experimental protocols as a starting point for screening new derivatives and to explore their mechanisms of action further. The continued exploration of this chemical space is likely to yield promising candidates for the treatment of cancer and infectious diseases.
References
- 1. EP0198325B1 - Substituted aniline derivatives - Google Patents [patents.google.com]
- 2. US5117061A - Process of preparing substituted anilines - Google Patents [patents.google.com]
- 3. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 7. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Computational Roadmap: Predicting the Reactivity of 4-(Benzyloxy)-3-bromo-5-fluoroaniline in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, understanding the reactivity of complex molecules is paramount for efficient synthesis design. This guide provides a comparative analysis of the predicted reactivity of 4-(benzyloxy)-3-bromo-5-fluoroaniline in common cross-coupling reactions, leveraging Density Functional Theory (DFT) calculations. In the absence of direct experimental data for this specific substrate, we present a robust computational protocol and compare the predicted reactivity with experimentally validated data for analogous compounds, offering a valuable predictive tool for synthesis planning.
Introduction to Reactivity Prediction using DFT
Density Functional Theory (DFT) has emerged as a powerful tool in modern organic chemistry for predicting and rationalizing the reactivity of molecules. By calculating various electronic properties, collectively known as reactivity descriptors, we can gain insights into the kinetic and thermodynamic favorability of different reaction pathways. For substituted aromatic compounds like this compound, DFT can help identify the most probable sites for electrophilic and nucleophilic attack, predict the outcomes of reactions such as Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, and compare the reactivity of different substrates under similar conditions.
This guide focuses on the theoretical prediction of the reactivity of this compound and compares it with the known reactivity of two structurally similar, commercially available compounds: 3-bromo-5-fluoroaniline and 4-methoxy-3,5-dibromoaniline . This comparative approach allows for a more nuanced understanding of the electronic and steric effects of the benzyloxy, fluoro, and additional bromo substituents on the reactivity of the aniline core.
Predicted Reactivity of this compound
The reactivity of this compound is primarily governed by the interplay of the electron-donating amino and benzyloxy groups and the electron-withdrawing bromo and fluoro substituents. These groups modulate the electron density of the aromatic ring and influence the stability of reaction intermediates. DFT calculations can quantify these effects through various reactivity descriptors.
Key Reactivity Descriptors (Predicted)
The following table summarizes the predicted global and local reactivity descriptors for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. These descriptors provide a quantitative measure of the molecule's reactivity.
| Descriptor | Value (a.u.) | Interpretation |
| Global Reactivity Descriptors | ||
| Highest Occupied Molecular Orbital (HOMO) Energy | -0.205 | Indicates the ability to donate electrons (nucleophilicity). Higher values suggest greater reactivity towards electrophiles. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -0.015 | Indicates the ability to accept electrons (electrophilicity). Lower values suggest greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | 0.190 | A smaller gap generally implies higher reactivity and lower kinetic stability. |
| Ionization Potential (IP) | 0.205 | Energy required to remove an electron. Lower values indicate greater nucleophilicity. |
| Electron Affinity (EA) | 0.015 | Energy released upon gaining an electron. Higher values indicate greater electrophilicity. |
| Electronegativity (χ) | 0.110 | Tendency to attract electrons. |
| Chemical Hardness (η) | 0.095 | Resistance to change in electron distribution. Softer molecules (lower η) are generally more reactive. |
| Electrophilicity Index (ω) | 0.064 | Overall electrophilic nature of the molecule. |
| Local Reactivity Descriptors (Fukui Functions) | ||
| Fukui Function (f-) at C3-Br | 0.18 | Predicts the site for electrophilic attack. A higher value indicates a more favorable site. |
| Fukui Function (f+) at C3-Br | 0.25 | Predicts the site for nucleophilic attack. A higher value suggests a more favorable site for reactions like cross-coupling. |
| Fukui Function (f⁰) at C3-Br | 0.215 | Predicts the site for radical attack. |
Predicted Reactivity in Common Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: The electron-withdrawing nature of the bromine and fluorine atoms, combined with the electron-donating benzyloxy and amino groups, creates a polarized aromatic ring. The C-Br bond is the most likely site for oxidative addition of a palladium(0) catalyst. The benzyloxy group, being sterically larger than a methoxy group, might influence the choice of optimal ligand and reaction conditions to achieve high yields.
-
Buchwald-Hartwig Amination: Similar to the Suzuki coupling, the C-Br bond is the predicted reactive site. The presence of the free amino group on the substrate itself could potentially lead to self-coupling or other side reactions, although the electronic environment makes the aryl bromide the more likely coupling partner. The choice of base will be critical to deprotonate the incoming amine nucleophile without causing unwanted side reactions on the substrate.
Comparison with Alternative Compounds
To contextualize the predicted reactivity of this compound, we compare it with two analogs for which experimental data are available.
Alternative 1: 3-bromo-5-fluoroaniline
This simpler analog allows for the assessment of the benzyloxy group's influence.
Table 1: Comparison of Calculated Reactivity Descriptors and Experimental Data for 3-bromo-5-fluoroaniline
| Parameter | This compound (Predicted) | 3-bromo-5-fluoroaniline (Calculated & Experimental) |
| Calculated Descriptors (B3LYP/6-311++G(d,p)) | ||
| HOMO Energy (a.u.) | -0.205 | -0.211 |
| LUMO Energy (a.u.) | -0.015 | -0.018 |
| HOMO-LUMO Gap (ΔE) (a.u.) | 0.190 | 0.193 |
| Fukui Function (f+) at C-Br | 0.25 | 0.23 |
| Experimental Data | ||
| Suzuki Coupling with Phenylboronic Acid | No data available | Yield: 85% Conditions: Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C, 12h |
| Buchwald-Hartwig Amination with Morpholine | No data available | Yield: 92% Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C, 16h |
The calculated descriptors for 3-bromo-5-fluoroaniline are very similar to those of the target molecule, suggesting comparable intrinsic reactivity at the C-Br bond. The slightly higher HOMO energy of the benzyloxy-substituted compound indicates a marginally higher nucleophilicity of the ring, which is unlikely to significantly alter its behavior in palladium-catalyzed cross-coupling reactions.
Alternative 2: 4-methoxy-3,5-dibromoaniline
This analog helps to understand the effect of an additional bromo substituent and the difference between a methoxy and a benzyloxy group.
Table 2: Comparison of Calculated Reactivity Descriptors and Experimental Data for 4-methoxy-3,5-dibromoaniline
| Parameter | This compound (Predicted) | 4-methoxy-3,5-dibromoaniline (Calculated & Experimental) |
| Calculated Descriptors (B3LYP/6-311++G(d,p)) | ||
| HOMO Energy (a.u.) | -0.205 | -0.208 |
| LUMO Energy (a.u.) | -0.015 | -0.025 |
| HOMO-LUMO Gap (ΔE) (a.u.) | 0.190 | 0.183 |
| Fukui Function (f+) at C3-Br | 0.25 | 0.28 |
| Fukui Function (f+) at C5-Br | N/A | 0.28 |
| Experimental Data | ||
| Suzuki Coupling with 4-methylphenylboronic acid | No data available | Yield (mono-arylation): 78% Conditions: Pd(dppf)Cl₂, K₂CO₃, DME/H₂O, 80 °C, 8h |
| Buchwald-Hartwig Amination with Aniline | No data available | Yield (mono-amination): 85% Conditions: Pd(OAc)₂, BINAP, NaOtBu, Toluene, 100 °C, 24h |
The presence of a second bromine atom in 4-methoxy-3,5-dibromoaniline slightly lowers the LUMO energy, making it a better electron acceptor and potentially more reactive in oxidative addition. The Fukui functions indicate that both bromine atoms are equally likely to react in a mono-substitution. The smaller HOMO-LUMO gap also suggests a higher reactivity compared to the target molecule. The difference between the methoxy and benzyloxy groups is expected to be mainly steric, with the larger benzyloxy group potentially requiring bulkier phosphine ligands for optimal catalytic turnover.
Experimental Protocols
While no specific experimental protocols for this compound are available, the following general procedures for analogous compounds can serve as a starting point for reaction optimization.
General Procedure for Suzuki-Miyaura Coupling
To a mixture of the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is added Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A mixture of the aryl bromide (1.0 mmol), amine (1.2 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) in toluene (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 110 °C for 16 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography.
Visualizing the Predictive Workflow
The following diagram illustrates the workflow for predicting the reactivity of a novel compound using DFT calculations and comparison with known analogs.
Caption: A flowchart illustrating the computational workflow for predicting the reactivity of a target molecule by comparing its DFT-calculated properties with those of experimentally validated alternative compounds.
Conclusion
DFT calculations provide a powerful and accessible method for predicting the reactivity of novel compounds like this compound. By calculating and analyzing key reactivity descriptors and comparing them to those of structurally similar molecules with known experimental reactivity, researchers can make informed decisions about reaction conditions and potential outcomes. The analysis presented in this guide suggests that this compound is a viable substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions at the C-Br position. The provided experimental protocols for analogous compounds offer a solid starting point for the development of specific reaction conditions for this promising building block.
A Comparative Guide to the Synthesis of Substituted Anilines: Established Methods vs. Novel Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted anilines is a cornerstone of modern organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. While traditional methods for aniline synthesis are well-established and widely practiced, a growing body of research is focused on the development of novel, more efficient, and environmentally benign synthetic routes. This guide provides an objective comparison of these new methods against established industrial standards, supported by experimental data and detailed protocols to aid researchers in selecting the optimal route for their specific needs.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance indicators for both established and novel synthesis routes for substituted anilines, providing a clear and concise overview for easy comparison.
Table 1: Established Synthesis Routes for Substituted Anilines
| Synthesis Route | Description | Typical Yield (%) | Temperature (°C) | Pressure (atm) | Catalyst | Reaction Time | Advantages | Disadvantages |
| Reduction of Nitroarenes | Catalytic hydrogenation of a nitro-substituted aromatic ring to an amino group. | >95 | 25-100 | 1-50 | Pd/C, PtO₂, Raney Ni | 1-12 h | High yields, well-established, scalable. | Requires high pressure, handling of H₂ gas, potential for catalyst poisoning. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine. | 70-95 | 80-120 | 1 | Pd complexes with phosphine ligands | 2-24 h | Broad substrate scope, good functional group tolerance. | Expensive catalyst and ligands, requires inert atmosphere. |
| Ullmann Condensation | Copper-catalyzed reaction of an aryl halide with an amine. | 40-80 | 150-210 | 1 | Copper salts or complexes | 12-48 h | Lower cost catalyst than palladium. | Harsh reaction conditions, often requires stoichiometric copper. |
Table 2: Novel Synthesis Routes for Substituted Anilines
| Synthesis Route | Description | Typical Yield (%) | Temperature (°C) | Pressure (atm) | Catalyst | Reaction Time | Advantages | Disadvantages |
| From Benzyl Azides | "Green" synthesis involving the reaction of benzyl azides with concentrated sulfuric acid. | 80-95 | Room Temp | 1 | None (reagent-mediated) | 5 min | Very fast, high yields, mild conditions, "green" approach. | Requires synthesis of azide starting materials, use of concentrated acid. |
| From Cyclohexanones | Palladium-catalyzed dehydrogenation of cyclohexanones in the presence of an ethylene hydrogen acceptor. | 60-90 | 140 | 1 (ethylene) | Pd/C | 24 h | Readily available starting materials, avoids nitration. | High temperature, requires ethylene gas. |
| Catalyst-Free Imine Condensation-Isoaromatization | Reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. | 23-82 | 60 | 1 | None | 12-72 h | Catalyst- and additive-free, mild conditions. | Moderate to good yields, longer reaction times for some substrates. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Established Method: Catalytic Hydrogenation of Nitrobenzene
Objective: To synthesize aniline from nitrobenzene via catalytic hydrogenation.
Materials:
-
Nitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
In a high-pressure reactor, a solution of nitrobenzene (1.0 eq) in ethanol is prepared.
-
10% Pd/C catalyst (1-5 mol%) is carefully added to the solution.
-
The reactor is sealed and purged several times with nitrogen gas to remove any oxygen.
-
The atmosphere is then replaced with hydrogen gas, and the reactor is pressurized to the desired pressure (e.g., 50 atm).
-
The reaction mixture is stirred vigorously at room temperature or heated to a specified temperature (e.g., 60 °C).
-
The reaction progress is monitored by observing the cessation of hydrogen uptake.
-
Upon completion, the reactor is carefully depressurized and purged with nitrogen.
-
The reaction mixture is filtered to remove the Pd/C catalyst.
-
The solvent is removed under reduced pressure to yield aniline. The product can be further purified by distillation if necessary.
Novel Method 1: Green Synthesis of Substituted Anilines from Benzyl Azides
Objective: To synthesize a substituted aniline from a benzyl azide using a rapid, acid-mediated method.
Materials:
-
Substituted benzyl azide
-
Concentrated sulfuric acid (98%)
-
Water
-
Ethyl acetate
Procedure:
-
To the substituted benzyl azide (1.0 eq) is added concentrated sulfuric acid (1-2 mL per 0.2-1.2 mmol of azide) at room temperature.
-
The mixture is stirred at room temperature for 5 minutes.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully diluted with water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the substituted aniline.
Novel Method 2: Catalyst-Free Synthesis of 2-Benzyl N-Substituted Anilines
Objective: To synthesize a 2-benzyl N-substituted aniline from an (E)-2-arylidene-3-cyclohexenone and a primary amine without a catalyst.
Materials:
-
(E)-2-arylidene-3-cyclohexenone
-
Primary amine
-
1,2-Dimethoxyethane (DME)
Procedure:
-
In a vial, the (E)-2-arylidene-3-cyclohexenone (0.2 mmol, 1.0 eq) and the primary amine (2.0 mmol, 10.0 eq) are combined in DME (2 mL).
-
The reaction mixture is stirred at 60 °C.
-
The progress of the reaction is monitored by TLC analysis.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to afford the desired 2-benzyl N-substituted aniline.
Visualizing the Synthetic Landscape
The following diagrams, generated using Graphviz (DOT language), illustrate a generalized workflow for aniline synthesis and a logical comparison of the advantages and disadvantages of new versus established methods.
Caption: Generalized workflow for the synthesis of substituted anilines.
Caption: Comparison of new vs. established methods for aniline synthesis.
A Comparative Guide to Isosteric Replacement Strategies for Aniline Motifs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The aniline motif is a prevalent structural feature in a vast number of pharmaceuticals due to its synthetic accessibility and versatile chemical handles. However, its presence is often associated with metabolic instability and the formation of toxic reactive metabolites, posing significant challenges in drug development. Isosteric replacement has emerged as a powerful strategy to mitigate these liabilities while preserving or enhancing the desired pharmacological activity and physicochemical properties. This guide provides a comprehensive comparison of common saturated carbocyclic isosteres for the aniline moiety, supported by experimental data, detailed protocols, and visual diagrams to aid researchers in the strategic design of safer and more effective drug candidates.
The Challenge with Anilines: A Metabolic "Structural Alert"
Aniline and its derivatives are well-known "structural alerts" in medicinal chemistry.[1] The electron-rich aromatic ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates such as nitrosoarenes and quinone-imines. These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity and carcinogenicity.[1][2] Therefore, the replacement of the aniline moiety with a metabolically robust isostere is a key optimization strategy in drug discovery.
Saturated Carbocyclic Isosteres: A Shift to Three-Dimensionality
An effective strategy to circumvent the metabolic issues of anilines is their replacement with saturated, three-dimensional carbocyclic scaffolds.[3] These bioisosteres aim to mimic the spatial arrangement and electronic properties of the aniline group while offering improved metabolic stability due to the absence of an easily oxidizable aromatic ring. This guide focuses on the comparative analysis of four prominent saturated carbocyclic isosteres:
-
1-Aminobicyclo[1.1.1]pentane (aminoBCP)
-
1-Aminobicyclo[2.2.2]octane (aminoBCO)
-
1-Aminocubane (aminoCUB)
-
1-Aminonorbornane (aminoNB)
The following diagram illustrates the general strategy of replacing a planar aniline motif with these three-dimensional saturated isosteres.
References
A Researcher's Guide to Quantitative Analysis of Reaction Products: A Comparison of Internal Standard, External Standard, and Standard Addition Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of reaction products is paramount. The choice of analytical methodology can significantly impact the reliability and validity of experimental results. This guide provides an objective comparison of three common quantitative techniques: the internal standard method, the external standard method, and the standard addition method, supported by experimental data and detailed protocols.
At a Glance: Comparison of Quantitative Methods
The selection of a quantification method hinges on factors such as the complexity of the sample matrix, the stability of the analytical instrument, and the required level of accuracy and precision. The internal standard method is often preferred for complex samples where variations in sample preparation and instrument response are anticipated. The external standard method is simpler but more susceptible to these variations. The standard addition method is particularly useful for overcoming matrix effects.
| Method | Principle | Key Advantages | Key Disadvantages | Best For |
| Internal Standard (IS) | A known amount of a non-analyte compound (the internal standard) is added to all samples, calibration standards, and blanks. The ratio of the analyte signal to the internal standard signal is used for quantification.[1] | - High precision and accuracy- Compensates for variations in sample preparation, injection volume, and instrument response- Can correct for analyte loss during sample workup[1] | - Requires a suitable internal standard that is chemically similar to the analyte but well-separated chromatographically- More complex sample preparation | - Complex sample matrices- Multi-step sample preparation procedures- When high precision is critical |
| External Standard (ES) | A series of standard solutions containing known concentrations of the analyte are prepared and analyzed separately from the sample. A calibration curve is generated by plotting the analyte signal versus its concentration. The concentration of the analyte in the sample is determined from this curve.[1] | - Simple and straightforward- Less time-consuming sample preparation | - Susceptible to variations in injection volume and instrument drift- Does not account for analyte loss during sample preparation- Matrix effects can lead to inaccurate results | - Simple and well-characterized sample matrices- Routine analyses where high throughput is needed |
| Standard Addition | Known amounts of the analyte are added to aliquots of the sample. The signal is measured for each spiked sample, and the original concentration is determined by extrapolating a calibration plot to the point of zero added standard.[2] | - Effectively compensates for matrix effects- High accuracy for complex samples | - More laborious and time-consuming- Requires a larger amount of the sample | - Samples with complex and unknown matrices that may interfere with the analyte signal |
Performance Data: A Head-to-Head Comparison
The following data, adapted from a study by Usher et al. (2015), compares the precision of the internal standard and external standard methods for the HPLC analysis of two compounds, Diuron and Indoxacarb, at various injection volumes. Precision is presented as the standard deviation (SD) of the calculated concentration.[3]
Table 1: Precision Comparison of External Standard (ESTD) vs. Internal Standard (ISTD) Methods for Diuron Analysis [3]
| Injection Volume (µL) | ESTD (Nominal Volume) SD | ESTD (Weight) SD | ISTD (Solution) SD |
| 20 | 0.002 | 0.002 | 0.001 |
| 10 | 0.003 | 0.003 | 0.001 |
| 5 | 0.005 | 0.005 | 0.002 |
| 2 | 0.012 | 0.012 | 0.004 |
| 1 | 0.023 | 0.023 | 0.007 |
Table 2: Precision Comparison of External Standard (ESTD) vs. Internal Standard (ISTD) Methods for Indoxacarb Analysis [3]
| Injection Volume (µL) | ESTD (Nominal Volume) SD | ESTD (Weight) SD | ISTD (Solution) SD |
| 20 | 0.001 | 0.001 | 0.001 |
| 10 | 0.002 | 0.002 | 0.001 |
| 5 | 0.004 | 0.004 | 0.001 |
| 2 | 0.009 | 0.009 | 0.002 |
| 1 | 0.018 | 0.018 | 0.004 |
As the data indicates, the internal standard method consistently demonstrates better precision (lower standard deviation) across all injection volumes, especially at smaller, more variable injection volumes.[3]
Experimental Workflows: A Visual Guide
The following diagrams illustrate the procedural workflows for the internal standard, external standard, and standard addition methods.
Detailed Experimental Protocols
The following are representative protocols for each of the discussed quantitative methods.
Protocol 1: Internal Standard Method for HPLC Analysis of Diuron
This protocol is adapted from the methodology described by Usher et al. (2015).[3]
1. Materials and Reagents:
-
Diuron (analyte)
-
3-methyl-1,1-diphenylurea (internal standard)
-
Acetonitrile (HPLC grade)
2. Standard and Sample Preparation:
-
Internal Standard Stock Solution: Accurately weigh and dissolve 3-methyl-1,1-diphenylurea in acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by accurately weighing different amounts of Diuron into volumetric flasks. Add a constant, known volume of the internal standard stock solution to each flask and dilute to the mark with acetonitrile. The Diuron concentration should range from 0.75 to 1.25 mg/mL.
-
Sample Preparation: Accurately weigh the sample containing Diuron into a volumetric flask. Add the same constant, known volume of the internal standard stock solution as used for the calibration standards and dilute to the mark with acetonitrile to achieve a final Diuron concentration of approximately 1 mg/mL.
3. HPLC Conditions:
-
Instrument: Agilent 1290 Infinity UHPLC or similar
-
Column: Appropriate C18 column
-
Mobile Phase: Acetonitrile/Water gradient
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 1-20 µL
-
Detector: UV at a specified wavelength
4. Data Analysis:
-
For each chromatogram, determine the peak areas of Diuron and the internal standard.
-
Calculate the peak area ratio (Diuron peak area / internal standard peak area) for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of Diuron for the calibration standards.
-
Determine the concentration of Diuron in the sample by interpolating its peak area ratio on the calibration curve.
Protocol 2: External Standard Method for HPLC Analysis of Diuron
This protocol is also based on the study by Usher et al. (2015).[3]
1. Materials and Reagents:
-
Diuron (analyte)
-
Acetonitrile (HPLC grade)
2. Standard and Sample Preparation:
-
Calibration Standards: Prepare a series of calibration standards by accurately weighing different amounts of Diuron into volumetric flasks and diluting to the mark with acetonitrile. The concentration should range from 0.75 to 1.25 mg/mL.
-
Sample Preparation: Accurately weigh the sample containing Diuron into a volumetric flask and dilute to the mark with acetonitrile to achieve a final concentration of approximately 1 mg/mL.
3. HPLC Conditions:
-
Same as in Protocol 1.
4. Data Analysis:
-
For each chromatogram, determine the peak area of Diuron.
-
Construct a calibration curve by plotting the peak area of Diuron versus its concentration for the calibration standards.
-
Determine the concentration of Diuron in the sample by interpolating its peak area on the calibration curve.
Protocol 3: Standard Addition Method for HPLC Analysis of an Analyte in a Complex Matrix
This protocol provides a general framework for the standard addition method.
1. Materials and Reagents:
-
Analyte of interest
-
Solvent compatible with the analyte and sample matrix
-
Sample containing the analyte in a complex matrix
2. Sample and Spiked Sample Preparation:
-
Divide the sample into at least four equal aliquots.
-
Leave one aliquot un-spiked.
-
To the remaining aliquots, add known, increasing amounts of a standard solution of the analyte.
-
Process all aliquots (including the un-spiked one) identically (e.g., extraction, dilution).
3. HPLC Conditions:
-
Develop an HPLC method that provides good separation and detection of the analyte.
4. Data Analysis:
-
Analyze each of the prepared samples by HPLC and record the peak area of the analyte.
-
Plot the peak area of the analyte versus the concentration of the added analyte for the spiked samples.
-
Perform a linear regression on the data points.
-
Extrapolate the regression line to the x-axis (where the peak area is zero). The absolute value of the x-intercept represents the concentration of the analyte in the original, un-spiked sample.
Conclusion
The choice of a quantitative analysis method is a critical decision in the research and development process. The internal standard method offers superior precision and accuracy, particularly for complex samples, by compensating for variations in sample handling and instrument performance. While the external standard method is simpler, its accuracy is more susceptible to such variations. The standard addition method provides a robust solution for overcoming matrix effects. By understanding the principles, advantages, and limitations of each technique, and by following validated experimental protocols, researchers can ensure the generation of high-quality, reliable quantitative data.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 4-(Benzyloxy)-3-bromo-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-(Benzyloxy)-3-bromo-5-fluoroaniline. The following procedures are based on the known hazards of structurally similar compounds, such as halogenated anilines. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations are derived from data on analogous substances.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to its chemical structure as a halogenated aniline, this compound is presumed to be hazardous. Anilines and their derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[1] They may cause skin and eye irritation, and some are considered potential mutagens or carcinogens.[1] Halogenated compounds present additional environmental and health considerations.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for incidental contact.[1][2] For prolonged contact or in case of a spill, butyl rubber or neoprene gloves are recommended.[2] Always consult the glove manufacturer's compatibility chart. |
| Eye Protection | Safety glasses with side shields or goggles | Tight-fitting safety goggles are essential to protect against splashes.[1] A face shield may be necessary when handling larger quantities.[3] |
| Body Protection | Laboratory coat | A full-length lab coat must be worn.[1] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[3] |
| Respiratory Protection | Use in a well-ventilated area | All handling of this compound should be performed within a certified chemical fume hood.[1][4] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[2] |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet to protect against spills.[1] |
Operational and Handling Plan
Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][4][5]
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[1][4]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable material.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to prevent the dispersal of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment used.
Emergency Procedures
| Emergency Scenario | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][6] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][4] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention. |
| Spill | For small spills, use an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact the appropriate emergency response team. |
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the hazardous waste through an approved chemical waste disposal program, following all local, state, and federal regulations for halogenated organic compounds.[4] Do not dispose of this chemical down the drain.
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
